2,6-Dibromo-4-fluoroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51868. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPLZFGCNLDYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287631 | |
| Record name | 2,6-Dibromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344-18-3 | |
| Record name | 2,6-Dibromo-4-fluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 344-18-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dibromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2,6-Dibromo-4-fluoroaniline
An In-depth Guide for Chemical Researchers and Pharmaceutical Development Professionals
Abstract
2,6-Dibromo-4-fluoroaniline is a key halogenated aromatic intermediate whose structural motifs are of significant interest in medicinal chemistry and materials science.[1] The presence of two bromine atoms offers versatile handles for subsequent cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity in bioactive molecules.[2] This guide provides a comprehensive, technically-grounded overview of a standard laboratory procedure for the synthesis of this compound via electrophilic bromination of 4-fluoroaniline. It further details the essential analytical techniques required to verify the structure and purity of the final product, adhering to principles of scientific integrity and safety.
Synthesis Methodology
The synthesis of this compound is achieved through the regioselective electrophilic aromatic substitution of 4-fluoroaniline. The powerful activating and ortho-directing effect of the amine (-NH₂) group overrides the deactivating effect of the para-fluoro substituent, directing the two bromine atoms to the positions ortho to the amine.
Principle & Reaction Scheme
The reaction involves the treatment of 4-fluoroaniline with two equivalents of molecular bromine (Br₂). A solvent such as glacial acetic acid is typically used to moderate the reaction.
Reaction: 4-Fluoroaniline + 2 Br₂ → this compound + 2 HBr
Mechanism: The amine group strongly activates the aromatic ring towards electrophilic attack. The lone pair on the nitrogen atom delocalizes into the ring, creating areas of high electron density at the ortho and para positions. Since the para position is already occupied by a fluorine atom, electrophilic attack by the bromonium ion (Br⁺), generated from Br₂, occurs selectively at the two ortho positions.
Reagents and Materials
| Reagent / Material | Formula | Molar Mass ( g/mol ) | Quantity | Purpose |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 1.0 eq | Starting Material |
| Molecular Bromine | Br₂ | 159.81 | 2.1 eq | Brominating Agent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~10-15 mL / g | Solvent |
| Deionized Water | H₂O | 18.02 | As needed | Work-up / Washing |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | Quenching Agent |
| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization |
| Equipment | ||||
| Round-bottom flask | Reaction Vessel | |||
| Magnetic stirrer & stir bar | Agitation | |||
| Dropping funnel | Controlled Addition | |||
| Ice bath | Temperature Control | |||
| Buchner funnel & flask | Filtration | |||
| TLC plates (Silica gel) | Reaction Monitoring |
Detailed Experimental Protocol
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar. Add 4-fluoroaniline (1.0 eq) and dissolve it in glacial acetic acid.
-
Temperature Control: Cool the flask in an ice bath to an internal temperature of 0-5 °C. This is critical to control the exothermicity of the reaction and prevent the formation of unwanted byproducts.
-
Bromine Addition: In a separate container, carefully prepare a solution of bromine (2.1 eq) in a small amount of glacial acetic acid. Transfer this solution to a dropping funnel. Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the 4-fluoroaniline spot indicates completion.
-
Work-up & Isolation:
-
Once complete, slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Perform a final wash with a cold, dilute aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by another wash with deionized water.
-
-
Purification:
-
Dry the crude solid.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white to off-white solid.[3]
-
Characterization and Quality Control
Verifying the identity and purity of the synthesized this compound is a mandatory step.
Visualization of the Experimental Workflow
The overall process from synthesis to final characterization can be visualized as follows:
Caption: Experimental workflow for this compound.
Spectroscopic and Physical Analysis
The following data are expected for the successful characterization of the target compound.
| Analysis Technique | Expected Result | Interpretation |
| ¹H NMR (CDCl₃) | δ ≈ 7.19 ppm (d, J = 8.0 Hz, 2H), δ ≈ 4.37 ppm (br s, 2H)[3] | The doublet at ~7.19 ppm corresponds to the two equivalent aromatic protons. The broad singlet at ~4.37 ppm corresponds to the two amine protons. |
| ¹³C NMR (CDCl₃) | δ ≈ 155.4, 152.9, 139.0, 119.1, 118.9, 108.0, 107.9 ppm[3] | Shows the expected number of carbon signals, with shifts influenced by the fluorine and bromine substituents. |
| FTIR | Bands at ~3400-3300 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (N-H bend), ~800-600 cm⁻¹ (C-Br stretch) | Confirms the presence of the primary amine and carbon-bromine functional groups. |
| Mass Spec. (EI) | m/z ≈ 269, 271, 273 (M⁺) | The molecular ion peaks will show a characteristic 1:2:1 isotopic pattern due to the presence of two bromine atoms. |
| Melting Point | 64-68 °C[4] | A sharp melting range within this window indicates high purity. |
Safety, Handling, and Storage
Hazard Statement: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[5]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a certified chemical fume hood. Avoid breathing dust.[6]
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Store locked up.[5]
Accidental Release & First Aid
-
Spills: Remove all ignition sources. Use dry clean-up procedures and avoid generating dust. Collect residues and place them in a suitable, labeled container for disposal.[7]
-
First Aid:
-
Eyes: Immediately flush with fresh running water for at least 15 minutes. Seek medical attention.[6][7]
-
Skin: Immediately remove contaminated clothing and wash skin with plenty of soap and water.[6]
-
Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion: Rinse mouth and get medical help.[5]
-
Applications and Significance
This compound serves as a versatile building block in organic synthesis. Its utility stems from the distinct reactivity of its functional groups:
-
Bromine Atoms: Act as leaving groups in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.
-
Amine Group: Can be used as a nucleophile or be converted into a diazonium salt for further functionalization.[8]
-
Fluorine Atom: The incorporation of fluorine is a common strategy in medicinal chemistry to modulate a drug candidate's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[2]
This intermediate is valuable in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.[1][9]
References
- 1. This compound [myskinrecipes.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. This compound | 344-18-3 | TCI AMERICA [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Page loading... [wap.guidechem.com]
- 9. nbinno.com [nbinno.com]
A Guide to the Spectroscopic Characterization of 2,6-Dibromo-4-fluoroaniline
Introduction: The Analytical Imperative for 2,6-Dibromo-4-fluoroaniline
In the landscape of pharmaceutical and materials science, the precise structural elucidation of chemical entities is paramount. This compound (CAS No: 344-18-3, Molecular Formula: C₆H₄Br₂FN) is a halogenated aromatic amine of significant interest as a versatile building block in organic synthesis. Its utility in creating more complex molecules, such as antagonists for the prostaglandin D2 receptor for potential allergy treatments, necessitates a robust and unambiguous analytical profile. The strategic placement of two bromine atoms, a fluorine atom, and an amino group on the benzene ring creates a unique electronic and structural environment. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define this compound, offering both field-proven insights and detailed experimental frameworks for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclei
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) provides a complete picture of the molecular framework.
Expert Analysis of ¹H, ¹³C, and ¹⁹F NMR Spectra
-
¹H NMR Spectroscopy: The proton NMR spectrum is elegantly simple due to the molecule's symmetry. The two bromine atoms flanking the amino group render the two remaining aromatic protons (H-3 and H-5) chemically equivalent.
-
Aromatic Region: These two protons appear as a doublet, typically around δ 7.10-7.19 ppm .[1][2] The splitting pattern (a doublet) arises from coupling to the adjacent fluorine atom at C-4. The coupling constant (JHF) for this interaction is typically around 8.0 Hz.[2]
-
Amine Region: The primary amine (-NH₂) protons appear as a single, often broad, resonance due to quadrupole effects from the nitrogen atom and potential chemical exchange. This signal is observed around δ 4.29-4.37 ppm .[1][2] Its integration corresponds to two protons.
-
-
¹³C NMR Spectroscopy: The ¹³C spectrum reveals four distinct signals for the aromatic carbons, consistent with the molecule's C₂ᵥ symmetry.
-
C-F Carbon: The carbon directly bonded to the highly electronegative fluorine atom (C-4) is significantly deshielded and exhibits a large one-bond carbon-fluorine coupling (¹JCF). This signal appears as a doublet at approximately δ 152.9-155.4 ppm .[2]
-
C-N Carbon: The carbon atom attached to the amino group (C-1) is also deshielded and appears around δ 138.9-139.0 ppm .[1][2]
-
C-H Carbons: The two equivalent carbons bonded to protons (C-3 and C-5) show resonance as a doublet due to two-bond coupling with fluorine (²JCF), appearing in the range of δ 118.8-119.1 ppm .[1][2]
-
C-Br Carbons: The carbons bearing the bromine atoms (C-2 and C-6) are shielded by the heavy atom effect and appear as a doublet due to three-bond fluorine coupling (³JCF) around δ 107.8-108.0 ppm .[1][2]
-
-
¹⁹F NMR Spectroscopy: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique.[3] For this molecule, a single resonance is expected. Based on data for structurally similar compounds like 2-bromo-4-fluoroaniline (δ -126.79 ppm), the chemical shift for this compound is anticipated in a similar region of the fluorine spectrum.[4] This signal would be split into a triplet due to coupling with the two adjacent, equivalent aromatic protons (H-3 and H-5).
Summary of NMR Data for this compound
| Technique | Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| ¹H NMR | -NH₂ | 4.29 - 4.37 | br s |
| H-3, H-5 | 7.10 - 7.19 | d, J = 8.0 Hz | |
| ¹³C NMR | C-2, C-6 (-CBr) | 107.8 - 108.0 | d, ³JCF |
| C-3, C-5 (-CH) | 118.8 - 119.1 | d, ²JCF | |
| C-1 (-CNH₂) | 138.9 - 139.0 | s | |
| C-4 (-CF) | 152.9 - 155.4 | d, ¹JCF |
Data compiled from CDCl₃ solvent.[1][2]
Protocol for NMR Sample Preparation and Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a standard ¹H spectrum, followed by ¹³C and ¹⁹F spectra. Typical parameters for ¹³C include proton decoupling to simplify the spectrum to singlets (unless coupled to fluorine).
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Mapping Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of a molecule, providing a functional group fingerprint. The spectrum of this compound is distinguished by characteristic absorptions for the amine and the substituted aromatic ring.
Expert Analysis of the IR Spectrum
The key diagnostic bands confirm the presence of the primary aromatic amine and halogen substituents.[6]
-
N-H Stretching: As a primary amine, two distinct, sharp peaks are observed in the 3300-3500 cm⁻¹ region.[6] For this compound, they appear at 3421 cm⁻¹ (asymmetric stretch) and 3306 cm⁻¹ (symmetric stretch).[1] The sharpness and position of these bands are characteristic of a primary amine.
-
N-H Bending: The scissoring vibration of the -NH₂ group is visible around 1613 cm⁻¹ .[1]
-
Aromatic C=C Stretching: The skeletal vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region. For this molecule, peaks are noted at 1568 cm⁻¹ and 1472 cm⁻¹ .[1]
-
C-N Stretching: The stretching vibration for an aromatic C-N bond is typically strong and found between 1250-1335 cm⁻¹.[6]
-
C-F and C-Br Stretching: The C-X stretching vibrations occur in the fingerprint region (<1200 cm⁻¹). C-F stretches are typically strong and appear in the 1000-1250 cm⁻¹ range, while C-Br stretches are found at lower wavenumbers, generally between 500-650 cm⁻¹.[7]
Summary of Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3421 | Asymmetric N-H Stretch | Primary Amine |
| 3306 | Symmetric N-H Stretch | Primary Amine |
| 3100 | Aromatic C-H Stretch | Aromatic Ring |
| 1613 | N-H Bend (Scissor) | Primary Amine |
| 1568, 1472 | C=C Stretch | Aromatic Ring |
Data from KBr matrix.[1]
Protocol for IR Spectrum Acquisition (ATR Method)
Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Collect Spectrum: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after analysis.
IR Analysis Experimental Workflow
Caption: Workflow for ATR-IR spectroscopic analysis.
Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic signatures of halogens.
Expert Analysis of the Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is defined by its unique isotopic pattern and predictable fragmentation.
-
Molecular Ion (M⁺): The molecular weight of this compound is approximately 269 g/mol . Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] A molecule with two bromine atoms will therefore exhibit a characteristic triplet for the molecular ion peak:
-
M⁺: (containing two ⁷⁹Br atoms) at m/z 267
-
[M+2]⁺: (containing one ⁷⁹Br and one ⁸¹Br) at m/z 269
-
[M+4]⁺: (containing two ⁸¹Br atoms) at m/z 271 The relative intensity of this triplet will be approximately 1:2:1 , which is a definitive signature for a dibrominated compound.[9] The observed mass spectrum for this compound confirms the molecular ion at m/z 267.[10]
-
-
Key Fragmentation Pathways:
-
Loss of Bromine ([M-Br]⁺): A common initial fragmentation is the cleavage of a C-Br bond, resulting in a significant peak corresponding to the loss of a bromine radical. This would produce an isotopic doublet (due to the remaining Br atom) around m/z 188 and 190.
-
Loss of HBr ([M-HBr]⁺): The elimination of a hydrogen bromide molecule is another plausible pathway, which can lead to the formation of a benzyne-type radical cation.
-
Other Fragments: The provided spectrum shows significant peaks at lower mass-to-charge ratios, such as m/z 81, 82, and 94, likely corresponding to smaller fragments of the brominated and fluorinated ring structure after further decomposition.[10]
-
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like halogenated anilines.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Method Development:
-
Injector: Use a split/splitless injector, typically at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C and hold.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method Development:
-
Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230°C.
-
Mass Analyzer: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
-
Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system and start the acquisition. Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted peak.
GC-MS Analysis Experimental Workflow
Caption: Workflow for GC-MS analysis.
Conclusion
The spectroscopic profile of this compound is distinct and readily interpretable. ¹H NMR confirms the substitution pattern with a characteristic aromatic doublet, while ¹³C and ¹⁹F NMR provide further detail on the carbon skeleton and the fluorine environment. IR spectroscopy validates the primary aromatic amine functionality through its signature N-H stretching and bending modes. Finally, mass spectrometry provides an unequivocal confirmation of the molecular weight and the presence of two bromine atoms via the classic 1:2:1 isotopic M⁺, [M+2]⁺, and [M+4]⁺ pattern. Together, these techniques provide a comprehensive and self-validating analytical package essential for quality control, reaction monitoring, and structural verification in any research or development setting.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. savemyexams.com [savemyexams.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,6-二溴-4-氟苯胺(344-18-3)质谱(MS) [m.chemicalbook.com]
An In-Depth Technical Guide to the Crystal Structure of 2,6-Dibromo-4-fluoroaniline Derivatives: From Synthesis to Supramolecular Architecture
Abstract
This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of 2,6-dibromo-4-fluoroaniline and its derivatives. These halogenated anilines are pivotal building blocks in medicinal chemistry and materials science, owing to their unique electronic properties and capacity for directed intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental design, data interpretation, and supramolecular chemistry that govern the solid-state structures of these compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
Introduction: The Significance of Halogenated Anilines in Directed Crystal Engineering
Halogenated anilines, particularly those with multiple halogen substituents, are of profound interest in the fields of drug discovery and materials science.[1][2] The strategic incorporation of halogen atoms, such as fluorine and bromine, into an aniline scaffold imparts a unique combination of lipophilicity, metabolic stability, and conformational control.[3][4] The presence of fluorine, with its high electronegativity, and bromine, a readily polarizable atom, allows these molecules to participate in a rich variety of non-covalent interactions, including hydrogen bonds and halogen bonds.[5][6]
Understanding the crystal structure of this compound derivatives is paramount for predicting and controlling their solid-state properties. The precise arrangement of molecules in the crystal lattice, dictated by a delicate balance of intermolecular forces, influences critical parameters such as solubility, dissolution rate, and bioavailability of active pharmaceutical ingredients (APIs).[7] Furthermore, the ability to engineer specific supramolecular synthons through hydrogen and halogen bonding opens avenues for the rational design of co-crystals with tailored physicochemical properties.[8]
This guide will provide a holistic view of the process, from the initial synthesis of the target molecule to the detailed analysis of its three-dimensional crystalline architecture.
Synthesis and Crystallization: A Deliberate Approach to High-Quality Crystals
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The choice of synthetic route and crystallization method is not merely procedural but a critical determinant of the final outcome.
Synthetic Pathway for this compound
A common and effective method for the synthesis of this compound involves the direct bromination of 4-fluoroaniline. To control the regioselectivity and prevent the formation of unwanted byproducts, the amino group is often first protected, typically through acetylation.
Experimental Protocol: Synthesis of this compound
-
Acetylation of 4-fluoroaniline:
-
Dissolve 4-fluoroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture to ensure complete conversion to 4-fluoroacetanilide.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter, wash with cold water, and dry the crude 4-fluoroacetanilide.
-
-
Bromination of 4-fluoroacetanilide:
-
Dissolve the synthesized 4-fluoroacetanilide in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature. The stoichiometry is critical to achieve di-bromination at the ortho positions.
-
Continue stirring until the reaction is complete, again monitored by TLC.
-
Quench any excess bromine with a solution of sodium bisulfite.
-
Precipitate the product by adding water.
-
-
Hydrolysis of 2,6-dibromo-4-fluoroacetanilide:
-
Suspend the crude 2,6-dibromo-4-fluoroacetanilide in an acidic or basic aqueous solution.
-
Heat the mixture under reflux until the hydrolysis of the acetamide is complete.
-
Cool the reaction mixture and neutralize it to precipitate the final product, this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain high-purity crystals.
-
Causality in Synthesis: The acetylation step is crucial as it deactivates the aromatic ring to a lesser extent than the free amino group, allowing for controlled bromination. The bulky acetyl group also helps direct the incoming bromine atoms to the ortho positions. Hydrolysis under controlled conditions is necessary to deprotect the amine without compromising the halogen substitutions.
Crystallization Strategies
The growth of single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.
| Crystallization Technique | Description | Suitability for Halogenated Anilines |
| Slow Evaporation | A solution of the compound is left undisturbed in a partially covered container, allowing the solvent to evaporate slowly, leading to crystal growth. | Highly suitable due to its simplicity. A range of solvents with varying polarities should be screened. |
| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization. | Effective for compounds that are highly soluble in a particular solvent. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation. | Useful for compounds with a significant temperature-dependent solubility profile. |
Self-Validating Protocol: A systematic screening of crystallization conditions is a self-validating system. By testing a matrix of solvents, concentrations, and temperatures, the optimal conditions for crystal growth will be empirically determined. The quality of the resulting crystals (size, clarity, and diffraction quality) provides direct feedback on the success of the chosen parameters.
Crystal Structure Determination: The X-ray Diffraction Workflow
Single-crystal X-ray diffraction is the definitive technique for determining the atomic arrangement within a crystalline solid.[9][10] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Data Processing and Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.[10]
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.
-
Validation and Analysis: The final crystal structure is validated using crystallographic software to check for geometric consistency and to analyze intermolecular interactions.
Structural Analysis of a 2,6-Dibromo-4-haloaniline Derivative: A Case Study of 2,6-Dibromo-4-chloroaniline
Crystallographic Data for 2,6-Dibromo-4-chloroaniline [12]
| Parameter | Value |
| Chemical Formula | C₆H₄Br₂ClN |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.3132 (7) |
| b (Å) | 3.9387 (2) |
| c (Å) | 16.5476 (9) |
| β (°) | 112.318 (2) |
| V (ų) | 802.70 (7) |
| Z | 4 |
Intramolecular Geometry and Conformation
The molecule is nearly planar, with the bromine, chlorine, and nitrogen atoms lying close to the plane of the benzene ring.[12] A key feature is the presence of intramolecular N-H···Br hydrogen bonds.[12] These interactions create S(5) ring motifs, which contribute to the planarity and conformational rigidity of the molecule.
Intermolecular Interactions and Supramolecular Architecture
In the crystal lattice, molecules of 2,6-dibromo-4-chloroaniline are linked by intermolecular N-H···Br hydrogen bonds, forming chains that propagate along the b-axis.[12] This demonstrates the dual role of the bromine atoms as both participants in intramolecular interactions and acceptors in intermolecular hydrogen bonds.
Caption: A schematic representation of the intermolecular N-H···Br hydrogen bonding in the crystal structure of a 2,6-dibromo-4-haloaniline derivative.
Based on this case study, we can predict that this compound will also exhibit a planar conformation stabilized by intramolecular N-H···Br hydrogen bonds. The intermolecular interactions will likely be a combination of N-H···Br hydrogen bonds and potentially weaker N-H···F or C-H···F interactions, leading to a complex and fascinating supramolecular architecture. The interplay between hydrogen and halogen bonding is a key theme in the crystal engineering of such molecules.[5][6]
Applications in Drug Development and Materials Science
The structural insights gained from crystallographic studies of this compound derivatives are directly applicable to drug development and materials science.
-
Drug Development: The fluorine atom is a bioisostere for a hydrogen atom but with significantly different electronic properties. Its incorporation can enhance binding affinity to target proteins, improve metabolic stability, and modulate pKa.[3][4][7] Understanding the solid-state structure is crucial for formulation development and ensuring consistent bioavailability.
-
Materials Science: Halogenated anilines are versatile building blocks for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and solar cells.[13] The ability to control the molecular packing through crystal engineering allows for the tuning of charge transport properties.
Conclusion
The study of the crystal structure of this compound derivatives is a multidisciplinary endeavor that combines organic synthesis, crystallization science, and X-ray crystallography. This guide has provided a framework for approaching this topic with scientific rigor, from the deliberate design of synthetic and crystallization protocols to the detailed analysis of molecular and supramolecular structures. The insights gained from these studies are not only of fundamental scientific interest but also have significant practical implications in the development of new pharmaceuticals and advanced materials.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorinated Anilines as Molecular Templates to Achieve [2 + 2] Cycloaddition Reactions within Organic Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. 2,6-Dibromo-4-chloroaniline | C6H4Br2ClN | CID 625286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
An In-depth Technical Guide to the Solubility of 2,6-Dibromo-4-fluoroaniline in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-Dibromo-4-fluoroaniline, a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes theoretical principles, data from structurally analogous compounds, and detailed experimental protocols to empower researchers, scientists, and drug development professionals in optimizing its use. We present a framework for predicting solubility in various organic solvents, a step-by-step guide for the empirical determination of solubility via the established shake-flask method, and robust analytical procedures for quantification using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. This guide is designed to be a practical resource, bridging the gap between theoretical understanding and laboratory application.
Introduction to this compound
This compound is a halogenated aromatic amine with the molecular formula C₆H₄Br₂FN. Its structure, characterized by a fluorine atom at the para position and two bromine atoms ortho to the amino group, imparts unique physicochemical properties that are pivotal in its synthetic applications. A thorough understanding of its solubility is fundamental for efficient process development, including reaction optimization, purification by crystallization, and formulation.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 344-18-3 | [1] |
| Molecular Weight | 268.91 g/mol | [1] |
| Appearance | Grey-purple to brown crystalline powder, needles | |
| Melting Point | 64-66 °C | |
| Boiling Point | 265.2 °C (Predicted) | |
| Density | ~2.096 g/cm³ | |
| LogP | 3.51410 |
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the adage "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key intermolecular forces at play are:
-
Hydrogen Bonding: The primary amine (-NH₂) group can act as both a hydrogen bond donor and acceptor. This is a significant factor in its interaction with protic solvents.
-
Dipole-Dipole Interactions: The polar C-F, C-Br, and C-N bonds create a significant molecular dipole, facilitating interactions with other polar molecules.
-
Van der Waals Forces: These non-specific forces are present in all molecular interactions and will be the primary mode of interaction with non-polar solvents.
Based on these principles, it is anticipated that this compound will exhibit greater solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in non-polar solvents is expected to be limited. This is consistent with qualitative data for similar compounds like 3-Chloro-4-fluoroaniline, which shows good solubility in methanol.[2]
Predicted Solubility Profile
While empirical data is paramount, a predicted solubility profile can guide solvent selection for initial experiments. The following table summarizes the expected qualitative solubility of this compound in common organic solvents, based on theoretical principles and data from analogous compounds.[2][3]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of strong hydrogen bonding with the amino group. |
| Polar Aprotic | Acetone, Acetonitrile, THF, DMSO | Moderate to High | Can engage in strong dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene | Low | Limited intermolecular interactions with the polar functional groups. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Can engage in dipole-dipole interactions; 2,6-dibromoaniline is known to be soluble in chloroform.[3] |
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[4] This protocol provides a self-validating system for achieving and measuring equilibrium solubility.
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Analytical balance
-
HPLC system with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealed vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]
-
-
Sample Collection:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle completely.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid temperature fluctuations that could affect solubility, ensure the pipette is at the same temperature as the solution.
-
-
Sample Preparation for Analysis:
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any fine particulates.
-
Accurately dilute the filtrate with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical method.
-
Analytical Quantification
Accurate quantification of the dissolved this compound is critical. Both HPLC-UV and UV-Vis spectroscopy are suitable methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method due to its high specificity and sensitivity. A reversed-phase method is most appropriate for this class of compound.[6]
Suggested HPLC Parameters (starting point for method development):
| Parameter | Recommended Condition | Rationale/Reference |
| Column | C18, 150 x 4.6 mm, 3 or 5 µm | Standard for separation of non-polar to moderately polar compounds.[7] |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic or Acetic Acid) | A common mobile phase for anilines, providing good peak shape.[7][8] |
| Gradient/Isocratic | Isocratic or a shallow gradient (e.g., 60-80% Acetonitrile) | To be optimized based on retention time and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[7] |
| Column Temperature | 30 °C | For reproducible retention times.[7] |
| Detection Wavelength | ~240 nm or ~290 nm | Aniline and its derivatives typically show absorbance maxima in these regions.[9] |
| Injection Volume | 10-20 µL | To be adjusted based on concentration and sensitivity.[7] |
Calibration Curve Preparation:
-
Prepare a stock solution of this compound of known concentration in the mobile phase.
-
Perform a series of serial dilutions to create at least five calibration standards of decreasing concentration.
-
Inject each standard into the HPLC system and record the corresponding peak area.
-
Plot a graph of peak area versus concentration. The resulting linear regression will be used to determine the concentration of the unknown solubility samples.
UV-Vis Spectroscopy
UV-Vis spectroscopy offers a simpler and faster, though potentially less specific, method for quantification.[10]
Procedure:
-
Determine λmax: Dissolve a small amount of this compound in the solvent of interest and scan the UV-Vis spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For anilines, this is typically around 230-240 nm and a less intense peak around 280-290 nm.[9] The longer wavelength is often preferred to avoid interference from other UV-absorbing species.[9]
-
Prepare Calibration Curve:
-
Prepare a stock solution and a series of dilutions of known concentration in the same solvent used for the solubility study.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot absorbance versus concentration to generate a Beer-Lambert Law calibration curve.
-
-
Analyze Sample:
-
Dilute the filtered supernatant from the solubility experiment to an absorbance value that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Analytical Method Validation Flowchart
Caption: Flowchart for analytical method validation.
Conclusion
This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with detailed, actionable experimental protocols, researchers can confidently generate the precise solubility data required for their specific applications. The provided methodologies for the shake-flask technique, coupled with validated HPLC and UV-Vis quantification, ensure the generation of reliable and reproducible results, thereby facilitating more efficient research and development in the pharmaceutical and chemical industries.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,6-Dibromoaniline CAS#: 608-30-0 [m.chemicalbook.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 2,6-Dibromoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. iajps.com [iajps.com]
"2,6-Dibromo-4-fluoroaniline molecular weight and formula"
An In-Depth Technical Guide to 2,6-Dibromo-4-fluoroaniline
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond basic data to provide field-proven insights into its properties, synthesis, applications, and safe handling, grounded in authoritative references.
Core Molecular Identity and Properties
This compound is a halogenated aromatic amine, a class of compounds highly valued in medicinal chemistry and material science. Its structure, featuring two bromine atoms ortho to the amine group and a fluorine atom para, creates a unique electronic and steric profile that makes it a strategic building block in organic synthesis.
The fundamental molecular details are the bedrock of all experimental design. The molecular formula for this compound is C₆H₄Br₂FN .[1][2][3] This composition results in a molecular weight of approximately 268.91 g/mol .[1][2][3]
Physicochemical Data Summary
Quantitative data is critical for planning reactions, purification, and storage. The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 344-18-3 | [1][2][3] |
| Molecular Formula | C₆H₄Br₂FN | [1][2][3] |
| Molecular Weight | 268.91 g/mol | [1][2][3] |
| Appearance | White to grey-purple or brown crystalline powder/needles | [1] |
| Melting Point | 64-66 °C (lit.) | [1] |
| Boiling Point | 265.2 °C at 760 mmHg | [1] |
| Density | 2.096 g/cm³ | [1] |
| Flash Point | 114.2 °C | [1] |
| Storage Temperature | Room temperature, keep in a dark, inert atmosphere | [1] |
Synthesis Pathway and Rationale
The synthesis of this compound is typically achieved through the direct electrophilic bromination of 4-fluoroaniline. The amino group (-NH₂) is a potent activating group, directing electrophiles to the ortho and para positions. Since the para position is already occupied by fluorine, bromination occurs at both ortho positions.
The causality behind this synthetic choice is efficiency. While methods exist to produce mono-brominated species by first using a protecting group, the strong activation by the amine makes direct di-bromination a straightforward route to the target molecule.[4]
Conceptual Synthesis Workflow
The following diagram illustrates the logical flow from the starting material to the final product.
References
The Strategic Selection of Starting Materials for the Synthesis of Novel Heterocyclic Compounds: A Technical Guide
Introduction: The Blueprint of Bioactivity
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique three-dimensional structures underpinning the therapeutic action of a vast number of pharmaceuticals and the functional properties of advanced materials.[1][2][3][4] The strategic selection of starting materials is arguably the most critical decision in the synthetic workflow, dictating not only the feasibility and efficiency of the reaction but also the accessible chemical space and the novelty of the resulting heterocyclic scaffolds. This guide provides an in-depth exploration of key classes of starting materials, elucidating the chemical logic behind their reactivity and offering field-proven protocols for their application in the synthesis of diverse and novel heterocyclic compounds.
Pillar I: The Power of Pre-organization - Classical Precursors
The classical approach to heterocyclic synthesis often relies on starting materials that contain a significant portion of the final ring system, pre-organizing the atoms for efficient cyclization.
1,3-Dicarbonyl Compounds: Versatile Building Blocks
1,3-Dicarbonyl compounds, such as β-ketoesters and β-diketones, are exceptionally versatile precursors due to the inherent reactivity of their enol and enolate forms. Their ability to act as both nucleophiles and electrophiles makes them central to many named reactions for heterocyclic synthesis.
A prime example is the Hantzsch Pyridine Synthesis , a multicomponent reaction that efficiently constructs the pyridine ring, a core scaffold in numerous pharmaceuticals.[5][6][7][8][9][10][11] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[6][7]
Experimental Protocol: Hantzsch 1,4-Dihydropyridine Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes and can be collected by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
The causality behind this powerful transformation lies in a sequence of well-understood reaction steps: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, followed by the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition and cyclization lead to the dihydropyridine product.[5][7] This product can then be oxidized to the corresponding pyridine.[6][9]
Table 1: Representative 1,3-Dicarbonyl Compounds and their Heterocyclic Products
| 1,3-Dicarbonyl Compound | Reagents | Heterocyclic Product | Key Reaction |
| Ethyl Acetoacetate | Aldehyde, Ammonia | Pyridine | Hantzsch Synthesis[5][6][7] |
| Acetylacetone | Hydrazine | Pyrazole | Knorr Pyrazole Synthesis[12] |
| Diethyl Malonate | Urea | Barbituric Acid | |
| 1,3-Cyclohexanedione | Aldehyde, Ammonia | Acridine |
1,4-Dicarbonyl Compounds: The Gateway to Five-Membered Rings
The Paal-Knorr Synthesis is a cornerstone for the formation of five-membered heterocycles like pyrroles, furans, and thiophenes, starting from 1,4-dicarbonyl compounds.[12][13][14][15] The choice of the heteroatom source dictates the final product.
The synthesis of pyrroles, for instance, is achieved by the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[12][13][14] The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring.[12]
Experimental Protocol: Paal-Knorr Pyrrole Synthesis
-
Reaction Setup: Dissolve the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent such as acetic acid or ethanol.
-
Reaction Conditions: Heat the mixture to reflux until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
The self-validating nature of this protocol lies in the inherent thermodynamic drive towards the formation of the stable aromatic heterocyclic ring.
Diagram: Paal-Knorr Pyrrole Synthesis Workflow
Caption: Workflow for the Paal-Knorr Pyrrole Synthesis.
Pillar II: The Elegance of Convergence - Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have revolutionized heterocyclic synthesis by allowing the formation of complex molecules from three or more starting materials in a single synthetic operation.[1][16][17][18] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[1][16]
The Biginelli Reaction: A Classic MCR for Dihydropyrimidinones
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[19][20][21][22][23] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.[20][22] The reaction is typically catalyzed by a Brønsted or Lewis acid.[19][20][22]
The mechanism is believed to proceed through an initial condensation of the aldehyde and urea to form an iminium intermediate, which then acts as an electrophile for the addition of the ketoester enol.[19] Subsequent cyclization and dehydration afford the dihydropyrimidinone product.[19][20]
Experimental Protocol: Biginelli Reaction
-
Reaction Setup: In a flask, mix the aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid (e.g., Yb(OTf)₃).[19]
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction to room temperature, which often results in the precipitation of the product. The solid can be collected by filtration and washed with cold ethanol. If no precipitate forms, the solvent is removed in vacuo, and the residue is purified by recrystallization or column chromatography.
Diagram: Biginelli Reaction Mechanism Overview
Caption: Simplified mechanistic overview of the Biginelli reaction.
The Ugi and Passerini Reactions: Isocyanide-Based MCRs
Isocyanide-based multicomponent reactions, such as the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (3CR) , are powerful tools for the synthesis of peptide-like structures and a wide variety of heterocyclic compounds.[24][25][26][27][28][29] The Ugi reaction, in particular, has been extensively used to create libraries of diverse molecules for drug discovery.[18][24]
The Ugi reaction involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[24][28][29] The versatility of this reaction allows for the incorporation of a wide range of functional groups, and subsequent intramolecular reactions of the Ugi product can lead to a plethora of heterocyclic scaffolds.[24]
Pillar III: The Frontier of Innovation - Modern Synthetic Strategies
While classical methods remain invaluable, the quest for more efficient and sustainable synthetic routes has led to the development of modern strategies that often involve catalytic processes.
C-H Activation: A Paradigm Shift in Synthesis
Direct C-H functionalization has emerged as a powerful strategy for the synthesis of complex molecules, including heterocycles, by avoiding the need for pre-functionalized starting materials.[30][31][32][33][34] This approach enhances atom economy and reduces the number of synthetic steps. Palladium-catalyzed C-H activation has been particularly successful in the construction of various heterocyclic systems.[31]
For example, the intramolecular C-H amination of an appropriately substituted arene can lead to the formation of indoles, carbazoles, and other nitrogen-containing heterocycles. The choice of the directing group is crucial for controlling the regioselectivity of the C-H activation step.
Table 2: Comparison of Synthetic Strategies
| Strategy | Key Features | Advantages | Disadvantages |
| Classical Synthesis | Utilizes pre-organized starting materials. | Well-established, predictable outcomes. | Can be lengthy, may require harsh conditions. |
| Multicomponent Reactions | Combines three or more reactants in one pot. | High efficiency, atom economy, diversity-oriented. | Can be challenging to optimize, limited to specific reaction types. |
| C-H Activation | Direct functionalization of C-H bonds. | High atom economy, step-efficient, access to novel disconnections. | Often requires expensive catalysts, regioselectivity can be a challenge. |
Heterocyclic Aryne Precursors: Access to Highly Substituted Scaffolds
The use of heterocyclic aryne precursors provides a versatile and powerful method for the synthesis of highly substituted indoles and pyridines.[35] These reactive intermediates can be trapped by a wide array of nucleophiles and cycloaddition partners, leading to a diverse range of functionalized heterocycles.[35] This methodology is particularly advantageous for creating libraries of compounds for biological screening.[35]
Conclusion: A Forward-Looking Perspective
The strategic choice of starting materials is the cornerstone of successful heterocyclic synthesis. While classical precursors like dicarbonyl compounds continue to be workhorses in the field, the increasing demand for molecular diversity and synthetic efficiency has propelled the development and adoption of multicomponent reactions and modern catalytic methods like C-H activation. A thorough understanding of the reactivity and interplay of these diverse starting materials empowers the medicinal and materials chemist to navigate the vast landscape of heterocyclic chemistry and design innovative synthetic routes to novel and impactful molecules. The future of heterocyclic synthesis will undoubtedly lie in the creative combination of these established and emerging strategies, pushing the boundaries of what is synthetically achievable.
References
- 1. chemicaljournal.in [chemicaljournal.in]
- 2. sciencescholar.us [sciencescholar.us]
- 3. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 4. ijirset.com [ijirset.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Pyrrole synthesis [organic-chemistry.org]
- 16. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biginelli Reaction [organic-chemistry.org]
- 20. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 21. Biginelli reaction: Significance and symbolism [wisdomlib.org]
- 22. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jmchemsci.com [jmchemsci.com]
- 24. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY01953J [pubs.rsc.org]
- 28. mdpi.com [mdpi.com]
- 29. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Heterocycle Formation via Palladium-Catalyzed C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. youtube.com [youtube.com]
- 34. imperial.ac.uk [imperial.ac.uk]
- 35. Heterocyclic Aryne Precursors: Versatile Tools for Constructing Highly Substituted Indoles and Pyridines [sigmaaldrich.com]
Fluorinated Anilines: Unlocking New Potential in Research and Development
An in-depth technical guide by a Senior Application Scientist
Introduction: The Strategic Value of Fluorine in Aniline Scaffolds
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. When incorporated into the aniline scaffold, a fundamental building block in chemical synthesis, fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—impart a range of advantageous properties. These include modified acidity/basicity (pKa), enhanced metabolic stability, increased lipophilicity, and altered conformational preferences. This guide provides an in-depth exploration of the diverse applications of fluorinated anilines, offering both theoretical insights and practical, field-tested protocols for their utilization in medicinal chemistry, materials science, and agrochemical research.
Part 1: Medicinal Chemistry - Engineering Superior Drug Candidates
The strategic incorporation of fluorine is a well-established strategy in modern drug discovery to enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds. Fluorinated anilines serve as critical starting materials and key intermediates in the synthesis of a wide array of pharmaceuticals.
Modulating Basicity and Improving Metabolic Stability
The electron-withdrawing nature of fluorine significantly lowers the pKa of the aniline nitrogen. This modulation of basicity is crucial for optimizing drug-receptor interactions and improving oral bioavailability by reducing the potential for ionization at physiological pH.
Furthermore, the C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The introduction of fluorine at positions susceptible to oxidative metabolism can block these pathways, thereby increasing the metabolic stability and half-life of a drug candidate.
Experimental Protocol: Synthesis of a Fluorinated Analog for Metabolic Stability Testing
This protocol outlines a typical nucleophilic aromatic substitution (SNAr) reaction to introduce a fluorinated aniline moiety.
Objective: To synthesize N-(4-fluorophenyl)acetamide from 1,4-difluorobenzene and acetamide to assess the impact of the fluoro-substituent.
Materials:
-
1,4-difluorobenzene
-
Acetamide
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Step-by-Step Procedure:
-
To a stirred solution of acetamide (1.2 equivalents) in DMSO, add potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 80°C.
-
Add 1,4-difluorobenzene (1.0 equivalent) dropwise over 15 minutes.
-
Maintain the reaction at 120°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(4-fluorophenyl)acetamide.
Bioisosteric Replacement and Conformational Control
Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group. This substitution can lead to enhanced binding affinity to the target protein by inducing favorable conformational changes in the molecule. The unique electronic properties of the C-F bond can also lead to new, productive interactions within the binding pocket, such as orthogonal multipolar C–F···C=O interactions.
Visualization: Impact of Fluorination on Drug-Receptor Interaction
Caption: Bioisosteric replacement of H with OH or F alters binding interactions.
Part 2: Materials Science - Designing Advanced Functional Materials
The unique properties of fluorinated anilines make them valuable precursors for the synthesis of high-performance polymers, liquid crystals, and other advanced materials.
High-Performance Polymers
Fluorinated anilines are used to synthesize polymers with desirable properties such as high thermal stability, chemical resistance, and low dielectric constants. For example, polyimides derived from fluorinated diamines exhibit excellent thermal and mechanical properties, making them suitable for applications in the aerospace and electronics industries.
Data Presentation: Properties of Fluorinated vs. Non-fluorinated Polyimides
| Property | Standard Polyimide | Fluorinated Polyimide |
| Glass Transition Temp. (Tg) | 350°C | > 400°C |
| Dielectric Constant (1 MHz) | 3.4 | 2.8 |
| Water Absorption | 2.5% | < 0.5% |
| Chemical Resistance | Good | Excellent |
Liquid Crystals
The incorporation of fluorine into aniline-derived molecules can significantly influence their liquid crystalline properties. The high polarity of the C-F bond can enhance the mesophase stability and broaden the temperature range of the liquid crystal phase. This allows for the design of liquid crystal displays (LCDs) with faster switching times and higher contrast ratios.
Part 3: Agrochemicals - Enhancing Potency and Selectivity
Similar to medicinal chemistry, the introduction of fluorine into aniline-based agrochemicals can enhance their biological activity, metabolic stability, and selectivity. Many modern herbicides, fungicides, and insecticides contain fluorinated aniline moieties. For instance, trifluoromethylanilines are common building blocks for herbicides that exhibit high potency and crop selectivity.
Visualization: Synthetic Pathway to a Trifluoromethylaniline-based Herbicide
Caption: Synthesis of a herbicide from a fluorinated aniline precursor.
Part 4: Versatile Building Blocks in Organic Synthesis
Fluorinated anilines are indispensable starting materials for a wide range of organic transformations, enabling the synthesis of complex molecules with tailored properties.
Diazotization and Sandmeyer Reactions
Fluorinated anilines readily undergo diazotization to form diazonium salts, which are versatile intermediates for introducing a variety of functional groups onto the aromatic ring through Sandmeyer-type reactions. This allows for the synthesis of a diverse library of fluorinated aromatic compounds.
Experimental Protocol: Sandmeyer Reaction of 4-Fluoroaniline
Objective: To synthesize 4-fluorobromobenzene from 4-fluoroaniline.
Materials:
-
4-fluoroaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO2)
-
Copper(I) bromide (CuBr)
-
Diethyl ether
Step-by-Step Procedure:
-
Dissolve 4-fluoroaniline (1.0 equivalent) in aqueous hydrobromic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (1.05 equivalents) in water dropwise, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 15 minutes at 0-5°C.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for 30 minutes.
-
Cool the mixture and extract with diethyl ether.
-
Wash the organic layer with sodium hydroxide solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude product.
-
Purify by distillation to obtain pure 4-fluorobromobenzene.
Cross-Coupling Reactions
Fluorinated anilines can be converted into the corresponding halides or triflates, which are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These methods provide powerful tools for constructing complex molecular architectures containing fluorinated aromatic rings.
Conclusion
Fluorinated anilines are far more than simple substituted aromatics; they are enabling tools that empower researchers to push the boundaries of what is possible in medicinal chemistry, materials science, and agrochemical development. Their unique electronic properties and the metabolic stability they confer make them indispensable building blocks for creating next-generation molecules with enhanced performance and function. A thorough understanding of their synthesis and reactivity is paramount for any scientist aiming to leverage the powerful effects of fluorine in their research endeavors.
Methodological & Application
"using 2,6-Dibromo-4-fluoroaniline in Suzuki coupling reactions"
Application Note & Protocol
Strategic Synthesis of 2,6-Diaryl-4-fluoroanilines via Palladium-Catalyzed Suzuki-Miyaura Coupling
Abstract & Introduction
The 2,6-diarylaniline scaffold is a privileged structural motif integral to the development of advanced materials and pharmacologically active compounds, including ligands for polymerization catalysts and potent therapeutic agents.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing carbon-carbon bonds, valued for its mild conditions and exceptional functional group tolerance.[3][4][5] This guide provides a detailed exploration of the application of 2,6-Dibromo-4-fluoroaniline as a key building block in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol for a double cross-coupling, and offer insights into optimizing reaction parameters for this sterically demanding substrate. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize complex tri-substituted aniline derivatives.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is paramount for troubleshooting and optimizing reactions. The process comprises three fundamental steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (in this case, C-Br) of the this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[7][8] For substrates like this compound, the steric hindrance from the adjacent bromine and amine groups can impede this step, necessitating the use of highly active catalyst systems.
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species, facilitating the ligand exchange on the Pd(II) complex.[8][9]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two coupled partners, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices: The unprotected amine in this compound presents a unique challenge, as the nitrogen's lone pair can coordinate to the palladium center, potentially acting as a catalyst poison.[10] Furthermore, the electron-donating nature of the aniline can decrease the electrophilicity of the C-Br bond, making oxidative addition more difficult.[11] These factors necessitate the use of specific ligands that are both bulky enough to promote reductive elimination and electron-rich enough to facilitate the oxidative addition step with the deactivated aryl bromide.[3][4]
Experimental Protocol: Synthesis of a 2,6-Diaryl-4-fluoroaniline
This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with an arylboronic acid.
3.1 Materials & Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 - 3.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.5 - 2 mol%) or a suitable precatalyst (e.g., XPhos Pd G2)
-
Buchwald Ligand (e.g., SPhos, XPhos) (1.0 - 4.0 mol%) if using a simple palladium source
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (3.0 - 4.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene, and Water (e.g., 5:1 ratio)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Silica Gel for column chromatography
3.2 Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
3.3 Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried Schlenk flask under an inert atmosphere of Argon or Nitrogen, add this compound (1.0 equiv), the arylboronic acid (2.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), the phosphine ligand (e.g., SPhos, 2 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Rationale: An inert atmosphere is critical to prevent the oxidation of the Pd(0) species, which is the active catalyst.[6] Flame-drying the glassware removes adsorbed water that could interfere with the reaction.
-
-
Solvent Addition:
-
Add the degassed organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe. The reaction concentration is typically around 0.1-0.2 M.
-
Rationale: Solvents must be thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Rationale: Higher temperatures are often required to overcome the activation energy for oxidative addition, especially with challenging substrates.[12]
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent like Ethyl Acetate (3x).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Rationale: The aqueous workup removes the inorganic base and boron byproducts.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Hexanes and Ethyl Acetate.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final 2,6-diaryl-4-fluoroaniline.
-
Rationale: Chromatography is necessary to separate the desired product from any remaining starting materials, mono-arylated intermediates, and homocoupled byproducts.
-
Caption: Experimental workflow for the synthesis of 2,6-diarylanilines.
Data Summary: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent significantly impacts the yield and efficiency of the coupling. The following table summarizes conditions reported for similar 2,6-dihaloaniline systems, providing a valuable starting point for optimization.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Avg. Yield (%) | Reference |
| 2,6-Dibromoaniline | Pd(OAc)₂ (0.5) | None | K₂CO₃ (3.0) | DMF/H₂O | 80 | 62-96 | [13] |
| 2,6-Dibromo-4-nitroaniline | Pd(OAc)₂ (0.5) | None | K₂CO₃ (3.0) | DMF/H₂O | 80 | 85-95 | [12] |
| ortho-Bromoaniline | Pd(dppf)Cl₂ (10) | dppf | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | Low (~11) | [14] |
| ortho-Bromoaniline | CataCXium A Pd G3 (10) | CataCXium A | K₃PO₄ (2.0) | 2-MeTHF | 70 | 80-97 | [14] |
| General Aryl-Cl | XPhos Pd G2 (1-2) | XPhos | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | >95 | [15] |
This table illustrates that while ligand-free systems can be effective for some activated substrates, challenging couplings often benefit from advanced palladacycle precatalysts and bulky, electron-rich phosphine ligands.[12][13][14][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality boronic acid (decomposed).3. Insufficient temperature.4. Catalyst inhibition by aniline substrate. | 1. Ensure rigorous degassing of solvents and use of inert atmosphere. Use a fresh bottle of catalyst or a more stable precatalyst.2. Use fresh boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester).[16]3. Increase reaction temperature in 10°C increments.4. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to XPhos or SPhos) to promote oxidative addition.[3][4] |
| Mono-arylated Product Predominates | 1. Insufficient reaction time or temperature.2. Steric hindrance preventing the second coupling.3. Insufficient amount of boronic acid. | 1. Increase reaction time and/or temperature.2. Use a more active catalyst system designed for sterically hindered couplings (e.g., Buchwald systems).3. Increase the equivalents of boronic acid to 2.5-3.0 equiv. |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing procedures and ensure a tight seal on the reaction vessel. |
| Protodeborylation (Boronic acid replaced by -H) | 1. Presence of excess water or protic sources.2. Reaction temperature is too high for the stability of the boronic acid. | 1. Use an anhydrous base (e.g., finely ground K₃PO₄) and carefully control the amount of water.[11]2. Attempt the reaction at a lower temperature for a longer duration. |
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 2. Synthesis of Unsymmetrical 2,6-Diarylanilines by Palladium-Catalyzed C–H Bond Functionalization Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. byjus.com [byjus.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
"palladium-catalyzed cross-coupling with 2,6-Dibromo-4-fluoroaniline"
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 2,6-Dibromo-4-fluoroaniline
Introduction: Strategic Value of this compound
This compound is a highly valuable and versatile building block in modern synthetic chemistry, particularly for professionals in pharmaceutical and materials science research. Its utility stems from a unique combination of structural features:
-
Orthogonal Reactive Sites: The presence of two equivalent bromine atoms allows for selective mono- or di-functionalization through palladium-catalyzed cross-coupling reactions. This symmetrical substitution pattern is a key feature for building complex, sterically hindered biaryl or extended π-systems.
-
Modulating Fluoro-Substituent: The fluorine atom at the C4 position significantly alters the electronic properties of the aniline ring. Its strong electron-withdrawing nature can influence reaction rates and provides a metabolically stable site for tuning the pharmacokinetic properties of drug candidates.
-
Directing Amino Group: The primary amine can act as a directing group and can be further functionalized post-coupling, offering a handle for subsequent synthetic transformations or for creating hydrogen-bonding interactions in a final target molecule.
This guide provides a comprehensive overview of the key considerations and detailed protocols for leveraging this substrate in various palladium-catalyzed cross-coupling reactions.
The Core Challenge: Controlling Regioselectivity
The primary synthetic challenge when working with this compound is controlling the reaction to achieve either mono- or di-substitution selectively. The two C-Br bonds are electronically and sterically identical, meaning selectivity is not inherent to the substrate. Instead, it must be imposed through careful control of reaction conditions.
Key Principles for Selectivity Control:
-
Stoichiometry: The most straightforward approach is to control the molar equivalents of the coupling partner. Using a slight excess (1.0-1.2 equivalents) of the coupling partner will favor mono-substitution, while a larger excess (≥2.2 equivalents) is required for di-substitution.
-
Reaction Time & Temperature: Mono-substitution is typically faster. Shorter reaction times and lower temperatures can often isolate the mono-adduct before significant formation of the di-substituted product occurs.
-
Catalyst & Ligand Choice: The steric bulk and electronic properties of the phosphine ligand on the palladium catalyst play a crucial role.[1] Bulky, electron-rich ligands can facilitate the challenging oxidative addition and reductive elimination steps, but may also sterically hinder the second coupling event, thus favoring mono-substitution under certain conditions.[2] Conversely, a more active catalyst system may be required to drive the reaction to completion for di-substitution.
The following diagram illustrates the strategic decision-making process for functionalizing the this compound core.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2,6-Dibromo-4-fluoroaniline
Abstract
2,6-Dibromo-4-fluoroaniline is a pivotal starting material in contemporary medicinal chemistry, offering a versatile scaffold for the synthesis of complex pharmaceutical intermediates. Its unique trifunctional nature, featuring two reactive bromine atoms and a fluorine substituent, provides multiple avenues for strategic chemical modification. The bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular frameworks, while the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides an in-depth exploration of key synthetic transformations originating from this compound, with a focus on robust and scalable protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Introduction: The Strategic Value of this compound
The utility of this compound in drug discovery stems from the distinct reactivity of its substituents. The ortho-bromo groups are highly susceptible to palladium-catalyzed reactions, allowing for the sequential or simultaneous introduction of aryl, heteroaryl, or alkyl groups.[4] This disubstitution pattern is a common feature in many kinase inhibitors and other targeted therapies. Furthermore, the strategic placement of a fluorine atom is a well-established tactic in medicinal chemistry to modulate physicochemical properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, often leading to improved pharmacokinetic profiles.[2][3][5]
This document serves as a practical guide for researchers, providing detailed protocols, mechanistic insights, and workflow visualizations for the synthesis of valuable pharmaceutical intermediates from this versatile building block.
Core Synthetic Pathway I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron species, typically catalyzed by a palladium(0) complex.[6][7] For this compound, this reaction provides a direct route to 2,6-diaryl-4-fluoroaniline derivatives, which are key substructures in various therapeutic agents.
Causality and Experimental Rationale
The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
-
Catalyst System : A palladium source, such as Palladium(II) acetate (Pd(OAc)₂), is reduced in situ to the active Pd(0) species. Ligands are often unnecessary for highly reactive substrates but can be crucial for more challenging couplings.[8][9]
-
Base : A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6][7]
-
Solvent : A polar aprotic solvent, often in the presence of water (e.g., aqueous DMF), is typically used to dissolve the reagents and facilitate the reaction.[8][9]
Experimental Protocol: Synthesis of 2,6-Diphenyl-4-fluoroaniline
This protocol describes a representative ligand-free Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), phenylboronic acid (2.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add DMF and water to create a 9:1 mixture (v/v).
-
To this stirred suspension, add Palladium(II) acetate (0.01 equiv.).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 2,6-diphenyl-4-fluoroaniline.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 80 | ~96[9] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 80 | ~62[9] |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 80 | ~90[8] |
| 2-Fluorophenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 80 | ~95[8] |
Visualization: Suzuki-Miyaura Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Core Synthetic Pathway II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines.[10][11] This transformation is indispensable for synthesizing complex aniline derivatives and N-heterocycles. Starting from this compound, this method allows for the introduction of primary or secondary amines, leading to intermediates with diverse biological applications.
Causality and Experimental Rationale
This reaction's efficiency relies on a synergistic interplay between the palladium catalyst, a specialized ligand, and a strong base.
-
Catalyst and Ligand : The combination of a palladium precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, DavePhos) is critical.[12][13] The ligand stabilizes the palladium center, promotes oxidative addition to the aryl bromide, and facilitates the crucial C-N bond-forming reductive elimination step.[10]
-
Base : A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), is required to deprotonate the amine coupling partner, increasing its nucleophilicity for the reaction with the palladium complex.[13]
-
Microwave Irradiation : Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for Buchwald-Hartwig couplings.[13]
Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-6-morpholinoaniline
This protocol details a selective mono-amination using microwave heating.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium tert-butoxide (KOt-Bu)
-
Toluene (anhydrous)
-
Diatomaceous earth (Celite®)
Procedure:
-
To a microwave vial, add this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and XPhos (0.04 equiv.).
-
Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene, followed by morpholine (1.2 equiv.) and potassium tert-butoxide (1.5 equiv.).
-
Place the sealed vial in a microwave reactor and heat to 110 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via column chromatography on silica gel to afford the desired 2-bromo-4-fluoro-6-morpholinoaniline.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Amine | Ligand | Base | Solvent | Conditions | Typical Outcome |
| Morpholine | XPhos | KOt-Bu | Toluene | 110 °C, MW, 30 min | Good to excellent yield of mono-aminated product[13] |
| Aniline | XPhos | KOt-Bu | Toluene | 110 °C, MW, 45 min | Good yield of mono-arylated product[13] |
| Benzophenone Imine | XPhos | KOt-Bu | Toluene | 100 °C, Conv. Heat, 12h | High yield, precursor to primary amine[13] |
| Primary Alkylamine | DavePhos | NaOt-Bu | Dioxane | 100 °C, Conv. Heat, 16h | Moderate to good yield |
Visualization: Buchwald-Hartwig Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Application in Multi-Step Synthesis: A Hypothetical Route to a Kinase Inhibitor Core
The true power of this compound is realized in multi-step synthetic sequences where its bromine atoms are functionalized orthogonally or sequentially. The following hypothetical pathway illustrates how the previously described methods can be combined to build a complex intermediate reminiscent of those used in the synthesis of kinase inhibitors like Lapatinib.[14][15][16]
Synthetic Workflow Overview
This sequence leverages a Suzuki coupling followed by a Buchwald-Hartwig amination to construct a highly substituted aniline core.
Caption: Multi-step synthesis workflow.
-
Step 1: Selective Mono-Suzuki Coupling. By carefully controlling the stoichiometry (using ~1.1 equivalents of the arylboronic acid) and reaction conditions, it is possible to achieve selective monosubstitution, yielding a 2-aryl-6-bromo-4-fluoroaniline intermediate.
-
Step 2: Buchwald-Hartwig Amination. The remaining C-Br bond in the mono-arylated intermediate is then subjected to a Buchwald-Hartwig amination to introduce a different nitrogen-based substituent. This creates a sterically congested and functionally dense aniline derivative.
-
Step 3: Final Core Assembly. The aniline's amino group serves as a nucleophile to displace a leaving group on a heterocyclic core, such as a 4-chloroquinazoline, in a nucleophilic aromatic substitution (SNAr) reaction. This final step assembles the core structure common to many EGFR/HER2 inhibitors.[15][16]
This strategic, multi-step approach highlights the immense potential of this compound as a starting point for generating molecular diversity in drug discovery programs.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex pharmaceutical intermediates. Its utility is primarily driven by its susceptibility to robust and scalable palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig aminations. By providing detailed, field-tested protocols and explaining the causality behind experimental choices, this guide empowers researchers to effectively leverage this starting material in the design and execution of synthetic routes toward novel therapeutic agents. The ability to strategically and sequentially functionalize this scaffold opens up a vast chemical space for exploration in modern drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. rsc.org [rsc.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of 2,6-Dibromo-4-fluoroaniline Derivatives for Medicinal Chemistry
Introduction: The Strategic Importance of 2,6-Dibromo-4-fluoroaniline in Drug Discovery
In the landscape of modern medicinal chemistry, halogenated synthons are indispensable tools for the construction of complex molecular architectures with tailored biological activities. Among these, this compound serves as a highly versatile scaffold. The strategic placement of two bromine atoms at the ortho-positions to the amino group, combined with a fluorine atom at the para-position, offers a unique combination of reactivity and physicochemical properties. The bromine atoms provide two distinct handles for orthogonal functionalization, primarily through palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The fluorine atom, a common bioisostere for a hydrogen atom, can enhance metabolic stability, modulate pKa, and improve binding affinity of the final compound.[1][2] This application note provides a comprehensive guide for the synthesis of this compound and its subsequent derivatization via Suzuki-Miyaura coupling and Buchwald-Hartwig amination, two of the most powerful C-C and C-N bond-forming reactions in the medicinal chemist's arsenal.
PART 1: Synthesis of the Core Scaffold: this compound
The preparation of this compound from 4-fluoroaniline requires a careful consideration of the directing effects of the amino and fluoro groups. Both are ortho-, para-directing, which should facilitate the desired substitution pattern.
Protocol 1: Direct Dibromination of 4-Fluoroaniline
This protocol outlines a direct approach to the dibromination of 4-fluoroaniline. While effective, optimization may be required to minimize the formation of monobrominated and other side products.
Experimental Workflow:
Figure 1: Experimental workflow for the direct dibromination of 4-fluoroaniline.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-fluoroaniline (11.1 g, 100 mmol) in 100 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.
-
Bromination: Slowly add bromine (10.2 mL, 200 mmol) dropwise to the cooled solution over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into 500 mL of ice-water. Quench the excess bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color disappears.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Data Presentation:
| Parameter | Value/Condition | Reference |
| Starting Material | 4-Fluoroaniline | N/A |
| Brominating Agent | Bromine (Br₂) | [3] |
| Stoichiometry | 1.0 eq. of Aniline, 2.0 eq. of Bromine | Analogous to[3] |
| Solvent | Glacial Acetic Acid | [3] |
| Temperature | 0-5 °C to Room Temperature | Analogous to[3] |
| Reaction Time | 12-16 hours | N/A |
| Typical Yield | 60-75% | Estimated |
| Purity (post-chromatography) | >98% (by NMR) | N/A |
Causality and Experimental Choices:
-
Solvent: Glacial acetic acid is a common solvent for bromination as it is polar enough to dissolve the aniline and can activate the bromine.
-
Temperature Control: The initial cooling is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.
-
Stoichiometry: A slight excess of bromine is used to ensure complete dibromination.
-
Work-up: The quenching and washing steps are essential to remove unreacted bromine and acidic residues.
PART 2: Derivatization of the this compound Scaffold
The two bromine atoms on the this compound scaffold are ideal handles for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[4] This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Reaction Scheme:
Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube, add this compound (269 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL), via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Parameter | Value/Condition | Reference |
| Substrate | This compound | N/A |
| Coupling Partner | Arylboronic Acid | [5] |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | [6] |
| Base | K₂CO₃ or Cs₂CO₃ | [6] |
| Solvent | 1,4-Dioxane/Water or Toluene | [6] |
| Temperature | 90-100 °C | [5] |
| Typical Yield | 70-90% | Estimated from[5] |
Causality and Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for reaction efficiency. Catalysts like Pd(PPh₃)₄ are versatile, while others may be required for more challenging substrates.[6]
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.[4]
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is important to prevent oxidation of the palladium catalyst.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines.[7][8] This protocol provides a general method for the mono-amination of this compound.
Reaction Scheme:
Figure 3: General scheme for the Buchwald-Hartwig amination reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add this compound (269 mg, 1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 23 mg, 0.025 mmol), a phosphine ligand (e.g., XPhos, 48 mg, 0.1 mmol), and a strong base (e.g., sodium tert-butoxide, 115 mg, 1.2 mmol) to a dry Schlenk tube.
-
Reagent Addition: Add the desired amine (1.1 mmol) and an anhydrous solvent such as toluene or 1,4-dioxane (10 mL).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite.
-
Extraction and Concentration: Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Parameter | Value/Condition | Reference |
| Substrate | This compound | N/A |
| Coupling Partner | Primary or Secondary Amine | [7] |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | [9][10] |
| Ligand | XPhos, SPhos, or BINAP | [8][9] |
| Base | NaOt-Bu or K₃PO₄ | [9] |
| Solvent | Toluene or 1,4-Dioxane | [9] |
| Temperature | 100-110 °C | [9] |
| Typical Yield | 65-85% | Estimated from[9][11] |
Causality and Experimental Choices:
-
Catalyst System: The combination of a palladium source and a bulky, electron-rich phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination, facilitating the oxidative addition and reductive elimination steps.[9][10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex.
-
Inert Conditions: The reaction is sensitive to air and moisture, so carrying it out in a glovebox or under an inert atmosphere is essential for good yields.
PART 3: Safety and Handling
Self-Validating System and Trustworthiness:
All protocols described herein should be performed by trained chemists in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Avoid breathing dust.
-
Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme care in a fume hood, and a solution of sodium thiosulfate should be readily available for quenching any spills.
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. They should be handled under an inert atmosphere.
Conclusion and Future Outlook
The this compound scaffold represents a valuable starting point for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry. The protocols outlined in this application note provide a solid foundation for the preparation and derivatization of this important building block. The ability to selectively functionalize the two bromine atoms opens up possibilities for the creation of diverse chemical libraries for drug discovery screening. Further exploration of other cross-coupling reactions and derivatization of the amino group will undoubtedly expand the utility of this versatile synthon in the ongoing quest for new therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Substituted Triarylamines Utilizing 2,6-Dibromo-4-fluoroaniline
Introduction: The Architectural Significance of Triarylamines and the Strategic Role of 2,6-Dibromo-4-fluoroaniline
Substituted triarylamines are a cornerstone of modern molecular engineering, finding critical applications in fields ranging from pharmaceutical development to materials science. Their unique three-dimensional structure and tunable electronic properties make them ideal candidates for hole-transport materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as redox-active catalysts.[1][2] In drug discovery, the triarylamine scaffold is a prevalent motif in a variety of therapeutic agents, where the spatial arrangement of the aryl substituents can significantly influence binding affinity and pharmacological activity.
The synthesis of unsymmetrically substituted triarylamines, in particular, presents a formidable challenge, demanding precise control over sequential bond-forming reactions. This compound emerges as a highly valuable and versatile starting material for the construction of these complex molecules. Its key structural features – two bromine atoms at the ortho positions to the amino group and a fluorine atom at the para position – offer a rich platform for synthetic diversification. The differential reactivity of the C-Br bonds can be exploited for selective, sequential cross-coupling reactions, enabling the controlled introduction of two different aryl or heteroaryl groups. Furthermore, the fluorine substituent can enhance the metabolic stability of the final compounds and modulate their electronic properties, a desirable feature in both medicinal chemistry and materials science.
This document provides a comprehensive guide to the synthesis of substituted triarylamines from this compound, with a focus on palladium-catalyzed Buchwald-Hartwig amination. We will explore protocols for both double and sequential amination, providing detailed experimental procedures and discussing the critical parameters that govern selectivity and yield.
Core Synthetic Strategies: Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C-N bonds.[3][4][5] This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base and a phosphine ligand provides a powerful tool for the construction of triarylamines from this compound.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves several key steps:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (R2NH) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium center couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical to the success of the reaction, as it influences the stability of the catalyst, the rate of oxidative addition, and the efficiency of reductive elimination. Sterically hindered biarylphosphine ligands, such as XPhos and JohnPhos, have proven to be particularly effective in promoting the amination of challenging substrates.[5]
Experimental Protocols
Protocol 1: Synthesis of a Symmetrical N,N'-diaryl-2,6-diamino-4-fluoroaniline via Double Buchwald-Hartwig Amination
This protocol describes the one-pot synthesis of a symmetrically substituted triarylamine derivative through the double amination of this compound.
Reaction Scheme:
References
- 1. Copper-catalyzed diamination of unactivated alkenes with hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
- 3. Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald-Hartwig Amination/Cyclization of Aryl Bromides [boa.unimib.it]
- 4. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 2,6-Dibromo-4-fluoroaniline
Abstract: The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This application note provides an in-depth guide to the selective mono-amination of 2,6-dibromo-4-fluoroaniline, a versatile building block in pharmaceutical and materials science research. We delve into the mechanistic underpinnings of the reaction, strategic considerations for achieving high selectivity, a detailed experimental protocol, and a comprehensive troubleshooting guide to empower researchers in navigating this powerful transformation.
Introduction and Strategic Overview
The palladium-catalyzed coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, replacing harsher classical methods.[1] The substrate, this compound, presents a unique synthetic challenge and opportunity. It possesses two reactive C-Br bonds ortho to a directing amino group, making the control between mono- and di-amination a critical experimental parameter.
Achieving selective mono-arylation is often paramount for subsequent diversification of the molecule. The primary challenge lies in the fact that the initial mono-aminated product can sometimes be more reactive than the starting dihalide, leading to facile formation of the di-aminated byproduct. This guide focuses on strategies to mitigate this issue and furnish the desired mono-aminated product with high fidelity.
The Catalytic Cycle: A Mechanistic Framework
A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The widely accepted catalytic cycle proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][4][5]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the aryl-bromide bond, forming a Pd(II) complex.[4][6] This is often the rate-determining step. The reactivity order for aryl halides is generally Ar-I > Ar-Br > Ar-Cl.[3]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium amido complex.[5] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker carbonate bases are commonly employed depending on the substrate's sensitivity.[3][7]
-
Reductive Elimination: This final step involves the formation of the new C-N bond and the release of the desired arylamine product. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[4] Bulky, electron-rich phosphine ligands are essential as they promote this final, product-forming step.[1]
Key Parameters for Selective Mono-Amination
Controlling the reaction to favor the mono-aminated product requires careful manipulation of several key variables.
| Parameter | Strategic Consideration for Mono-selectivity | Rationale |
| Amine Stoichiometry | Use 1.0 to 1.2 equivalents of the incoming amine. | Limiting the amine concentration is the most direct way to disfavor the second amination statistically. An excess of amine will drive the reaction towards the di-substituted product. |
| Palladium Catalyst & Ligand | Use a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, RuPhos, BrettPhos). | Bulky ligands create a sterically hindered environment around the palladium center. After the first amination, this steric bulk makes the oxidative addition into the second C-Br bond (now adjacent to a newly installed, bulky group) more difficult, thus favoring mono-substitution.[2] |
| Base | A moderately strong base like Cs₂CO₃ or K₃PO₄ is often preferred over very strong bases like NaOtBu. | While strong bases can accelerate the reaction, they can also promote side reactions or push the reaction too quickly towards di-substitution. A milder base can provide greater control.[5][8] |
| Temperature & Time | Lower reaction temperatures (e.g., 80-100 °C) and careful monitoring of reaction progress. | Higher temperatures increase reaction rates indiscriminately. Operating at a more moderate temperature and stopping the reaction upon consumption of the starting material (monitored by TLC or LC-MS) can prevent the over-reaction to the di-aminated product.[7] |
| Solvent | Anhydrous, deoxygenated aprotic solvents such as dioxane, toluene, or THF are standard.[3][7] | These solvents effectively dissolve the reactants and do not interfere with the catalytic cycle. Oxygen and water can deactivate the palladium catalyst. |
Detailed Experimental Protocol
This protocol describes the selective mono-amination of this compound with morpholine as a representative secondary amine.
Reaction Scheme: this compound + Morpholine → 2-bromo-4-fluoro-6-(morpholin-4-yl)aniline
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 268.91 | 538 mg | 2.0 | 1.0 |
| Morpholine | 87.12 | 192 mg (0.21 mL) | 2.2 | 1.1 |
| XPhos Pd G3 Precatalyst | 871.53 | 35 mg | 0.04 | 0.02 (2 mol%) |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 912 mg | 2.8 | 1.4 |
| 1,4-Dioxane (anhydrous) | - | 10 mL | - | - |
Experimental Workflow
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (538 mg, 2.0 mmol), XPhos Pd G3 precatalyst (35 mg, 0.04 mmol), and cesium carbonate (912 mg, 2.8 mmol).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (10 mL) via syringe. Begin stirring to create a suspension. Add morpholine (0.21 mL, 2.2 mmol) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The reaction is complete when the starting aryl bromide is consumed.
-
Workup: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure mono-aminated product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (deactivated by air/moisture).2. Impure reagents or solvent.3. Insufficient temperature. | 1. Ensure a rigorously inert atmosphere. Use fresh, high-quality precatalyst.2. Use anhydrous, deoxygenated solvent. Purify starting materials if necessary.3. Increase temperature in 10 °C increments. |
| Significant Di-amination | 1. Amine stoichiometry too high.2. Reaction time too long or temperature too high.3. Ligand is not bulky enough. | 1. Reduce amine to 1.0-1.05 equivalents.2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Reduce the temperature.3. Screen other bulky ligands like RuPhos or BrettPhos. |
| Formation of Hydrodehalogenation Byproduct | 1. Presence of water or other protic sources.2. Base is too strong or reactive.3. Side reaction pathway is competitive.[9] | 1. Use rigorously dried solvent and reagents.2. Switch to a weaker base (e.g., K₃PO₄).3. Screen different ligand/solvent combinations. |
| Dark-colored Reaction Mixture | Palladium black formation (catalyst decomposition). | 1. Ensure sufficient ligand-to-palladium ratio.2. Check for and eliminate any potential oxygen leaks in the setup. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Nucleophilic Aromatic Substitution (SNAr) of 2,6-Dibromo-4-fluoroaniline
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Value of 2,6-Dibromo-4-fluoroaniline
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern—featuring two sterically hindering ortho-bromo groups, a para-amino group, and a chemically labile para-fluoro group—presents a distinct platform for constructing complex molecular architectures.
The primary utility of this substrate lies in its capacity to undergo regioselective Nucleophilic Aromatic Substitution (SNAr), targeting the C4-fluorine position. This reaction is a cornerstone for introducing a wide array of functional groups, including aliphatic and aromatic amines, thiols, and alkoxides, which are pivotal for tuning the biological activity of target molecules.[2] This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and optimization strategies to empower researchers in leveraging this powerful synthetic transformation.
The Underlying Chemistry: Mechanism and Regioselectivity
The SNAr reaction of this compound is not a simple displacement; it is a sophisticated, two-step process governed by the electronic landscape of the aromatic ring. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
Pillar 1: The Addition-Elimination Pathway The reaction proceeds via an addition-elimination mechanism .[2][3]
-
Addition: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex .[3]
-
Elimination: The aromaticity is restored as the leaving group (fluoride ion) is expelled, yielding the final substituted product.
Pillar 2: The Decisive Role of Substituents The feasibility and regioselectivity of this reaction are dictated by the interplay of the substituents:
-
The Fluorine Leaving Group: While fluoride is a poor leaving group in aliphatic SN2 reactions, it is highly effective in SNAr. Its exceptional electronegativity strongly polarizes the C-F bond and, more importantly, provides powerful inductive stabilization to the negatively charged Meisenheimer complex.[4] This stabilization lowers the activation energy of the rate-determining addition step, making it the preferred site of attack over the bromine atoms.[4]
-
Activating Bromo Groups: The two bromine atoms ortho to the fluorine are strongly electron-withdrawing via the inductive effect. This withdrawal of electron density makes the aromatic ring more electrophilic (electron-poor) and thus more susceptible to nucleophilic attack.[3] They also contribute to the stabilization of the Meisenheimer complex.
-
The Amino Group: The -NH₂ group is a strong electron-donating group by resonance, which typically deactivates a ring towards nucleophilic attack. However, in this specific molecule, the cumulative, powerful inductive effects of the three halogen atoms overcome the donating effect of the amine, rendering the ring sufficiently electron-deficient for the SNAr reaction to proceed.
Caption: The Addition-Elimination Mechanism of SNAr.
Field-Proven Experimental Protocols
The following protocols are designed to be robust and adaptable. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Reaction with Amine Nucleophiles
This protocol details a general procedure for the synthesis of N-substituted 2,6-dibromoanilines, common scaffolds in medicinal chemistry.
Materials & Equipment:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 eq)
-
Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous MgSO₄, rotary evaporator, silica gel for chromatography)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (approx. 0.2-0.5 M concentration).
-
Reagent Addition: Add the base (2.0 eq), followed by the amine nucleophile (1.2 eq).
-
Reaction: Stir the mixture at room temperature. If no significant progress is observed by Thin Layer Chromatography (TLC) after 2-4 hours, gradually heat the reaction to 60-100 °C. Monitor the reaction's progress until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine to remove residual DMF/DMSO and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol is adapted for sulfur-based nucleophiles, which often require slightly different conditions to generate the more potent thiolate anion.
Materials & Equipment:
-
Same as Protocol 1, with the following substitutions:
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
Thiolate Generation: To a flame-dried, three-neck flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Nucleophile Addition: Slowly add the thiol nucleophile (1.1 eq) dropwise to the NaH suspension. Stir at 0 °C for 30 minutes to allow for the complete formation of the sodium thiolate.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the thiolate mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC. Gentle heating (40-60 °C) may be required for less reactive thiols.
-
Work-up & Purification:
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Perform an extractive work-up as described in Protocol 1 (steps 4.2-4.5).
-
Purify the crude material via flash column chromatography.
-
Data Summary: Reaction Condition Matrix
This table summarizes typical conditions for the SNAr of this compound with various nucleophiles, providing a starting point for experimental design.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Typical Time (h) | Notes |
| Aliphatic Amines | Morpholine | DMSO, DMF | K₂CO₃, Cs₂CO₃ | 25 - 80 | 6 - 18 | Highly nucleophilic; reactions often proceed smoothly at or slightly above room temperature. |
| Aromatic Amines | Aniline | DMSO | KOtBu, NaH | 80 - 120 | 12 - 24 | Less nucleophilic than aliphatic amines; requires stronger base and higher temperatures. |
| Alcohols/Phenols | Phenol, Benzyl alcohol | THF, DMF | NaH, KOtBu | 60 - 100 | 10 - 24 | Requires strong base to generate the alkoxide/phenoxide nucleophile.[5] |
| Thiols | Thiophenol | THF, DMF | NaH, K₂CO₃ | 25 - 60 | 4 - 12 | Thiolates are potent nucleophiles; reactions are often faster and occur at lower temperatures.[5] |
graph TD { A[Start: Reaction Setup] --> B{Mix Substrate, Base, & Solvent}; B --> C{Add Nucleophile under Inert Atmosphere}; C --> D{Monitor by TLC}; D -- Reaction Incomplete --> E[Increase Temperature]; E --> D; D -- Reaction Complete --> F[Quench & Work-up]; F --> G[Aqueous Extraction]; G --> H[Dry & Concentrate]; H --> I[Purification via Chromatography]; I --> J[Characterization (NMR, MS)]; J --> K[End: Pure Product];// Styling style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style K fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style H fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style I fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style J fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#5F6368,stroke-width:1px,fontcolor:#FFFFFF
}
Caption: General Experimental Workflow for SNAr Reactions.
Troubleshooting and Optimization Insights
-
Low Reactivity: If the reaction is sluggish, consider the following in order:
-
Increase Temperature: Incrementally increase the reaction temperature in 20 °C steps.
-
Change Solvent: Switch to a more polar aprotic solvent (DMSO is often superior to DMF).[6]
-
Use a Stronger Base: For N-H or O-H nucleophiles, a stronger base (e.g., switching from K₂CO₃ to NaH or KOtBu) will more effectively generate the anionic nucleophile.[6]
-
-
Side Reactions: While the C-F bond is the most labile, forcing conditions (very high temperatures >120-140 °C) could potentially lead to substitution at the C-Br positions. If multiple products are observed, consider running the reaction at a lower temperature for a longer duration.
-
Protecting the Amine: The aniline's -NH₂ group is generally not reactive enough to interfere as a nucleophile under these conditions, especially when a more potent external nucleophile is present in excess. However, if self-condensation or other side reactions involving the amine are suspected, it can be protected as an amide (e.g., using acetic anhydride) prior to the SNAr reaction and deprotected afterward.[7]
References
- 1. This compound [myskinrecipes.com]
- 2. vapourtec.com [vapourtec.com]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
"use of 2,6-Dibromo-4-fluoroaniline in the synthesis of organic light-emitting diodes (OLEDs)"
An Application Note for Advanced OLED Emitter Synthesis
Topic: Strategic Use of 2,6-Dibromo-4-fluoroaniline in the Synthesis of High-Performance Blue Thermally Activated Delayed Fluorescence (TADF) Emitters for Organic Light-Emitting Diodes (OLEDs)
Audience: Researchers, scientists, and drug development professionals.
Abstract
The development of efficient and stable blue organic light-emitting diodes (OLEDs) remains a critical challenge in display and lighting technology. Emitter materials that exhibit thermally activated delayed fluorescence (TADF) offer a pathway to achieving 100% internal quantum efficiency without relying on expensive and rare heavy metals. The molecular architecture of these emitters is paramount to their performance. This application note details a synthetic strategy and protocols for leveraging this compound as a core building block for a novel blue TADF emitter. The inherent structural features of this aniline derivative—ortho-dibromo substituents for inducing a twisted geometry and a para-fluoro group for tuning electronic properties—are strategically employed to create a molecule with a small singlet-triplet energy gap (ΔEST), a prerequisite for efficient reverse intersystem crossing (RISC).
Introduction and Rationale
Third-generation OLED emitters based on the TADF mechanism represent the pinnacle of efficiency in organic electroluminescence.[1] The core principle of TADF material design is the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) within a single molecule.[2] This is typically achieved in a donor-acceptor (D-A) architecture where a significant dihedral angle (twist) between the donor and acceptor moieties minimizes the exchange energy, thus reducing ΔEST.[3]
This compound is an exemplary starting material for constructing advanced TADF emitters for several key reasons:
-
Steric Hindrance: The two bromine atoms positioned ortho to the amine group enforce a large dihedral angle when the nitrogen is linked to an acceptor unit. This steric clash is fundamental to decoupling the HOMO (located on the donor) and LUMO (on the acceptor), thereby facilitating a small ΔEST.
-
Electronic Tuning: The electron-withdrawing fluorine atom at the para position lowers the HOMO energy level of the resulting molecule.[4] This can enhance the material's electrochemical stability and improve hole injection from adjacent layers in an OLED device stack.[5]
-
Synthetic Versatility: The bromine atoms serve as versatile synthetic handles for post-modification via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[6] This allows for the introduction of additional functional groups, such as carbazole or triphenylamine moieties, to enhance hole transport properties and morphological stability.[7]
This document outlines a synthetic protocol for a novel emitter, Cz-DFBA-CN , which incorporates a carbazole donor and a benzonitrile acceptor unit, built around the this compound core.
Molecular Design and Synthetic Workflow
The synthetic strategy is a two-step process involving sequential palladium-catalyzed cross-coupling reactions. First, a Buchwald-Hartwig amination connects the donor and acceptor units. Second, a Suzuki-Miyaura coupling attaches peripheral hole-transporting moieties.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress in Blue Thermally Activated Delayed Fluorescence Emitters and Their Applications in OLEDs: Beyond Pure Organic Molecules with Twist D-π-A Structures [mdpi.com]
- 3. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Reactions with 2,6-Dibromo-4-fluoroaniline
Welcome to the technical support center for 2,6-Dibromo-4-fluoroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving desired yields and purity in reactions involving this versatile but sterically demanding building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate the unique reactivity of this compound.
The Core Challenge: Understanding the Reactivity of this compound
Low yields in reactions with this compound almost invariably stem from a combination of two key molecular features: severe steric hindrance and complex electronic effects. A clear understanding of these principles is the first step toward rational problem-solving.
The Dominant Effect of Steric Hindrance
The most significant hurdle is the steric bulk of the two bromine atoms positioned ortho to the amino group.[1][2] These large atoms act as formidable shields, physically obstructing the approach of reagents to both the nitrogen atom of the amine and the adjacent carbon atoms on the aromatic ring.[1][3] This hindrance is the primary reason for the sluggishness or failure of many standard reactions.[2][4] For instance, the rate of reactions involving the amino group, such as acylation, is dramatically reduced compared to unhindered anilines.[1]
Diagram: Steric Shielding in this compound```dot
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Q2: I'm performing a Buchwald-Hartwig amination and observing significant debromination of my starting material. How can I suppress this side reaction?
A2: Debromination is a common side reaction in palladium-catalyzed couplings, especially with electron-rich or sterically hindered substrates. It often occurs when the catalytic cycle is inefficient, allowing for competing reduction pathways.
Recommendations:
-
Ligand Choice is Crucial: As with Suzuki coupling, the choice of ligand is critical. Ligands like BrettPhos and RuPhos have been shown to be highly effective for a wide range of C-N coupling reactions, often at lower catalyst loadings and shorter reaction times, which can minimize side reactions. [5]N-heterocyclic carbene (NHC) ligands can also be superior to phosphines in some cases, as their strong σ-donating properties can facilitate the oxidative addition step. [6]* Use a Pre-catalyst: Using a well-defined, air-stable palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more reproducible formation of the active catalytic species compared to generating it in situ, reducing the chances of catalyst decomposition that can lead to side reactions.
-
Rigorous Inert Atmosphere: Oxygen can degrade the Pd(0) catalyst. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are properly degassed.
-
Base Selection: While a strong base (e.g., NaOt-Bu, LHMDS) is required for the Buchwald-Hartwig reaction, ensure it is of high purity. [7]The presence of impurities or moisture can contribute to catalyst deactivation and side reactions.
Category 2: Reactions Involving the Amino Group (Acylation & Alkylation)
Q3: Standard N-acylation with a carboxylic acid and a coupling agent (e.g., EDC/HOBt) is not working. What should I do?
A3: The steric hindrance around the amino group makes its lone pair less accessible and less nucleophilic, rendering standard amide coupling conditions ineffective. [2]You must increase the electrophilicity of your acylating agent.
Protocol for N-Acylation:
-
Activate the Carboxylic Acid: Convert the carboxylic acid to a highly reactive acyl chloride.
-
In a fume hood, add the carboxylic acid (1.0 eq) to a flask.
-
Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Stir at room temperature for 1-2 hours until gas evolution ceases.
-
Remove the excess oxalyl chloride under vacuum.
-
-
Acylation Step:
-
Dissolve the this compound (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., DCM, THF).
-
Cool the solution to 0 °C.
-
Slowly add a solution of the freshly prepared acid chloride (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LCMS.
-
Higher temperatures (reflux) may be required for complete conversion.
-
Category 3: General Experimental Procedures
Q4: What are the best practices for handling and purifying products from this compound reactions?
A4: Proper handling and purification are essential for obtaining a clean final product.
Solubility Profile: Based on its structure (polar amine, halogenated non-polar ring), this compound exhibits moderate solubility in many common organic solvents. [8]
| Solvent Class | Example Solvents | Qualitative Solubility | Notes |
|---|---|---|---|
| Polar Aprotic | THF, Dioxane, DMF, Acetonitrile | Good to Moderate | Commonly used for cross-coupling reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Useful for extractions and chromatography. |
| Polar Protic | Methanol, Ethanol | Moderate | May act as a nucleophile in some reactions. |
| Aromatic | Toluene, Xylenes | Moderate | Often used as high-boiling solvents for cross-coupling. |
| Non-Polar | Hexanes, Heptane | Poor | Useful as an anti-solvent for precipitation or as a mobile phase component in chromatography. |
Purification Strategy:
-
Workup: After the reaction, a standard aqueous workup is typically performed. If a strong base was used, neutralize carefully. Extract the product with a suitable organic solvent like ethyl acetate or DCM.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient of ethyl acetate in hexanes is typically effective. The starting aniline is relatively non-polar, so products with new polar functional groups should separate well.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography (>90%), recrystallization can be an excellent final purification step to obtain highly pure material. A solvent system can be developed using a combination of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which it is insoluble when cold), such as DCM/hexanes or ethyl acetate/hexanes.
By understanding the inherent steric and electronic properties of this compound and applying the targeted troubleshooting strategies outlined in this guide, researchers can significantly improve reaction outcomes and successfully incorporate this valuable building block into their synthetic programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2,6-Dibromo-4-fluoroaniline
Welcome to the technical support center for the purification of 2,6-Dibromo-4-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for obtaining high-purity this compound.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My crude this compound is not dissolving in the hot recrystallization solvent. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent. This compound, being a halogenated aniline, has moderate polarity.[1]
-
Causality: The principle of recrystallization relies on the desired compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[2] If the compound doesn't dissolve when hot, the solvent is not suitable.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Gradually add more of the hot solvent to your flask. Be mindful that using an excessive amount of solvent will reduce your final yield.[2][3]
-
Solvent Selection: If increasing the volume is ineffective, you may need to select a more appropriate solvent. For compounds like this compound, consider moderately polar solvents. A solvent pair, such as ethanol/water or methanol/water, can also be effective.[4] To use a solvent pair, dissolve the compound in the "good" solvent (in which it is more soluble) at an elevated temperature, and then add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid.[4] Reheat the solution until it is clear and then allow it to cool slowly.
-
Check for Insoluble Impurities: Your crude material may contain insoluble impurities. If a significant portion of your compound has dissolved but a solid remains, perform a hot filtration to remove the insoluble material before allowing the solution to cool.[4]
-
Q2: After cooling my recrystallization solution, no crystals have formed. What went wrong?
A2: The absence of crystal formation upon cooling is a common issue in recrystallization, often due to supersaturation or using too much solvent.[5]
-
Causality: For crystallization to occur, the solution must be saturated with the compound at the lower temperature. If the concentration is below the saturation point, no crystals will form. Supersaturation is a metastable state where the concentration of the solute is higher than its solubility, but crystallization has not been initiated.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for further crystallization.[3]
-
-
Reduce Solvent Volume: If inducing crystallization is unsuccessful, you have likely used too much solvent.[6] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Once the volume is reduced, allow the solution to cool again.
-
Cool to a Lower Temperature: Ensure you have allowed sufficient time for cooling and consider using an ice bath to further decrease the temperature, which will lower the solubility of your compound.[4]
-
Q3: My this compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds with lower melting points or when the solution is highly impure.[4][6] The reported melting point of this compound is in the range of 64-68 °C.
-
Causality: If the boiling point of the recrystallization solvent is higher than the melting point of the compound, the compound may melt in the hot solution and separate as an oil upon cooling. High concentrations of impurities can also depress the melting point of the solute, leading to oiling out.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point slightly.[6]
-
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling can favor oil formation over crystal growth. You can insulate the flask to slow down the cooling process.[6]
-
Change Solvent: If the problem persists, choose a solvent with a lower boiling point.
-
Column Chromatography Issues
Q4: My this compound is streaking on the silica gel column. How can I improve the separation?
A4: Streaking or tailing of basic compounds like anilines on silica gel is a frequent problem.[7][8]
-
Causality: Silica gel is acidic due to the presence of silanol groups (Si-OH). The basic amino group of this compound can interact strongly with these acidic sites, leading to poor elution and band broadening (tailing).[8]
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent.[8] This will neutralize the acidic sites on the silica gel, minimizing the strong interaction with your compound and resulting in sharper bands.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. Alternatively, deactivated silica gel (prepared by adding a small amount of water) can be used.
-
Optimize the Mobile Phase: Ensure your mobile phase has the optimal polarity. Use Thin Layer Chromatography (TLC) to determine the best solvent system before running the column. A good starting point for halogenated anilines is a mixture of hexanes and ethyl acetate.
-
Purity Assessment
Q5: I have purified my this compound, but I am unsure of its purity. What analytical techniques should I use?
A5: Assessing the purity of your final product is a critical step. Several analytical techniques can be employed.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A pure compound should ideally show a single spot. Run the TLC with your purified sample alongside the crude material to visualize the removal of impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantitative purity analysis.[9][10] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for halogenated anilines.[11][12] The purity can be determined by the relative peak area of your compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities. The proton NMR spectrum of this compound should show a characteristic doublet for the aromatic protons.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities tend to broaden and depress the melting point.[13] The reported melting point for this compound is approximately 64-68°C.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route. Common impurities may include:
-
Starting materials: Unreacted 4-fluoroaniline.
-
Under-brominated species: 2-Bromo-4-fluoroaniline.
-
Over-brominated species: 2,4,6-Tribromoaniline if the starting material was aniline.
-
Isomeric impurities: Other dibromo-fluoroaniline isomers.[8]
-
Reaction byproducts: Impurities arising from side reactions during synthesis.[14]
Q2: What is the best general-purpose purification method for this compound?
A2: For laboratory-scale purification, a combination of techniques is often most effective.
-
Aqueous Workup: Begin with an aqueous workup to remove any water-soluble impurities. This may involve washing an organic solution of the crude product with dilute acid to remove more basic impurities, followed by a wash with a dilute base to remove acidic impurities, and finally a brine wash.[15]
-
Recrystallization: If the crude product is a solid and of reasonable purity (>85-90%), recrystallization is an excellent and efficient method for obtaining high-purity material.
-
Column Chromatography: If the crude product is an oil or contains a complex mixture of impurities with similar polarities, column chromatography is the preferred method.
Q3: My purified this compound is discolored (yellow or brown). How can I remove the color?
A3: Discoloration is often due to trace amounts of oxidized or polymeric impurities.
-
Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. The solution should then be hot-filtered to remove the charcoal before cooling. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.
-
Column Chromatography: Passing the discolored material through a short plug of silica gel can also effectively remove colored impurities.
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a hazardous chemical.[16][17][18] Always consult the Safety Data Sheet (SDS) before handling.[16][17][18] Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][19]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[18][19]
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[18] It can also cause skin and eye irritation.[18]
-
Disposal: Dispose of chemical waste according to your institution's guidelines.[18]
III. Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a test tube, add a small amount of crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath and observe the solubility. A suitable solvent will show low solubility at room temperature and high solubility when hot. Good starting points are ethanol, methanol, or a mixture of ethanol and water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal eluent system using TLC. A good eluent will give your product an Rf value of approximately 0.25-0.35. A common eluent system is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
IV. Data and Diagrams
Table 1: Solvent Selection for Recrystallization
| Solvent | Polarity | Suitability for this compound | Notes |
| Water | High | Poor | Insoluble. |
| Hexane | Low | Poor | Likely too non-polar to dissolve the compound even when hot. |
| Toluene | Low | Moderate | May be a suitable solvent. |
| Dichloromethane | Moderate | Poor | Boiling point is too low for effective recrystallization. |
| Ethyl Acetate | Moderate | Good | A potential solvent, may need to be used in a solvent pair. |
| Ethanol/Methanol | High | Excellent | Good solubility when hot, poor solubility when cold. Often used as a solvent pair with water. |
Diagram 1: Purification Workflow for Crude this compound
Caption: Decision workflow for selecting the appropriate purification technique.
Diagram 2: Troubleshooting Recrystallization
Caption: Common recrystallization problems and their solutions.
V. References
-
ChemicalBook. (n.d.). This compound MSDS. Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). This compound SDS. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from --INVALID-LINK--
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from --INVALID-LINK--
-
Synquest Labs. (2017). This compound Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2010). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from --INVALID-LINK--
-
Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector. Journal of Chromatography A, 188(2), 412-416. --INVALID-LINK--
-
Environmental Science & Technology. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from --INVALID-LINK--
-
Occidental College. (n.d.). Recrystallization I. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Identifying and removing amine impurities from Benzonitrile. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of 2,6-Dibromoaniline on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
ChemBK. (2024). 2-Fluoro-4-Chloro-6-Bromo aniline. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2013). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). 4-Bromo-2,6-difluoroaniline. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Retrieved from --INVALID-LINK--
-
United States Biological. (n.d.). 420724 this compound. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Halogenated Aniline Compounds. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline. Retrieved from --INVALID-LINK--
-
SpringerLink. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). 2,6-dibromo-3-chloro-4-fluoroaniline, Thermo Scientific. Retrieved from --INVALID-LINK--
-
Thieme. (2014). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from --INVALID-LINK--
-
Lab Pro Inc. (n.d.). This compound, 25G. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents. Retrieved from --INVALID-LINK--
-
Aromsyn Co., Ltd. (n.d.). 344-18-3 | this compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides. Retrieved from --INVALID-LINK--
-
Ossila. (n.d.). 4-Bromo-2,6-difluoroaniline. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of 2,6-dichloro-4-bromoanilides. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Bromo-2,6-difluoroaniline. Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,6-Dibromo-4-chloroaniline. Retrieved from --INVALID-LINK--
-
PubMed. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Separation of 2,6-Dibromoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Workup [chem.rochester.edu]
- 16. chemicalbook.com [chemicalbook.com]
- 17. echemi.com [echemi.com]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
- 19. synquestlabs.com [synquestlabs.com]
Technical Support Center: Bromination of 4-Fluoroaniline
Welcome to the dedicated technical support guide for the bromination of 4-fluoroaniline. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of this electrophilic aromatic substitution. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-tested protocols to help you minimize side reactions and maximize the yield of your target compound, 2-bromo-4-fluoroaniline.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the reaction. Each answer provides a diagnosis of the likely cause and a step-by-step protocol for resolution.
Question 1: "My reaction is producing a significant amount of a disubstituted product, which is complicating my purification. How can I improve the selectivity for monobromination?"
Answer:
This is the most common challenge in the bromination of 4-fluoroaniline. The formation of 2,6-dibromo-4-fluoroaniline is a frequent side reaction.
Root Cause Analysis: The potent activating nature of the amino (-NH₂) group is the primary cause. The amino group is strongly ortho-, para-directing and it makes the aromatic ring highly electron-rich. Since the para position is already occupied by fluorine, the incoming electrophile (Br⁺) is directed to the ortho positions. After the first bromination at C2, the ring remains highly activated, leading to a second rapid bromination at the other ortho position, C6.
Solution: Reversible Protection of the Amino Group
The most effective strategy to prevent over-bromination is to temporarily reduce the activating effect of the amino group by converting it into an acetamido group (-NHCOCH₃) through N-acetylation. This group is still ortho-, para-directing but is significantly less activating than the amino group, which allows for selective monobromination. The acetyl group can be easily removed by hydrolysis after the bromination step.
Troubleshooting Workflow Diagram
Caption: A workflow for diagnosing and solving polybromination.
Protocol 1: Selective Monobromination via N-Acetylation
Part A: N-Acetylation of 4-Fluoroaniline
-
Setup: In a flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-fluoroaniline in glacial acetic acid.
-
Reagent Addition: Slowly add 1.1 equivalents of acetic anhydride to the solution. The reaction is typically exothermic. Maintain the temperature below 40°C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into a beaker of ice water. The product, 4-fluoroacetanilide, will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it thoroughly. The product is usually pure enough for the next step.
Part B: Bromination of 4-Fluoroacetanilide
-
Setup: Dissolve the dried 4-fluoroacetanilide (1 eq.) in a suitable solvent like glacial acetic acid or ethanol.
-
Brominating Agent: In a separate flask, prepare a solution of bromine (1 eq.) in the same solvent.
-
Reaction: Slowly add the bromine solution dropwise to the 4-fluoroacetanilide solution at room temperature. Stir for 2-4 hours.
-
Monitoring: Track the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a solution of sodium bisulfite to quench any excess bromine. The brominated product will precipitate.
-
Isolation: Collect the solid by filtration, wash with water, and dry.
Part C: Hydrolysis (De-protection)
-
Setup: Reflux the crude 2-bromo-4-fluoroacetanilide in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.
-
Neutralization: After cooling, carefully neutralize the mixture with a base (e.g., NaOH solution) to precipitate the final product, 2-bromo-4-fluoroaniline.
-
Purification: Collect the product by filtration and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.
Question 2: "My reaction mixture is turning dark brown or black, and I'm getting a lot of insoluble tar-like material. What's causing this and how can I prevent it?"
Answer:
The formation of a dark, tarry substance is indicative of oxidative side reactions.
Root Cause Analysis: Aromatic amines are susceptible to oxidation, especially in the presence of a strong oxidizing agent like elemental bromine (Br₂). The reaction can generate a complex mixture of polymeric, oxidized byproducts, which are often intractable and lead to significant yield loss and purification difficulties.
Solution: Use a Milder Brominating Agent and Control Conditions
Switching from elemental bromine to a less aggressive brominating agent can drastically reduce oxidation. N-Bromosuccinimide (NBS) is an excellent alternative that provides a slow, controlled concentration of bromine in the reaction medium, minimizing oxidative side reactions.
Table 1: Comparison of Brominating Agents
| Brominating Agent | Formula | Oxidizing Potential | Handling | Byproduct |
| Elemental Bromine | Br₂ | High | Highly corrosive, volatile liquid | HBr |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Moderate | Crystalline solid, easier to handle | Succinimide |
Protocol 2: Clean Bromination Using N-Bromosuccinimide (NBS)
This protocol assumes you are brominating the protected 4-fluoroacetanilide as described in Protocol 1 for best results.
-
Setup: Dissolve the 4-fluoroacetanilide (1 eq.) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise to the solution at 0-5°C (ice bath). Keeping the temperature low is crucial to control the reaction rate.
-
Reaction: Allow the mixture to stir at low temperature and then slowly warm to room temperature over several hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into water. The product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and succinimide, and then dry.
-
Deprotection: Proceed with the hydrolysis step as described in Protocol 1, Part C.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the ortho-, para-directing effect of the amino group?
The -NH₂ group is a powerful activating group due to the lone pair of electrons on the nitrogen atom. During the formation of the sigma complex (the intermediate in electrophilic aromatic substitution), this lone pair can be delocalized into the aromatic ring through resonance. This delocalization provides significant stabilization to the carbocation intermediates formed when the electrophile attacks the ortho and para positions. The intermediate for meta attack does not benefit from this resonance stabilization, making the ortho and para pathways much more favorable.
Mechanism Diagram: Ortho vs. Meta Attack
Caption: Resonance stabilization makes ortho attack more favorable.
Q2: Why is glacial acetic acid often used as a solvent for these brominations?
Glacial acetic acid serves multiple purposes in this reaction:
-
Solvent: It effectively dissolves both the aniline substrate and the bromine.
-
Proton Source: It can protonate the amino group to a small extent, forming the anilinium ion (-NH₃⁺). This deactivates the ring and can help temper the reaction's reactivity, although this effect is less controllable than N-acetylation.
-
Polar Medium: Its polar nature helps to stabilize the charged intermediate (sigma complex) formed during the reaction, thus facilitating the substitution.
Q3: Can I use other protecting groups besides acetyl?
Yes, other protecting groups can be used. The key is to choose a group that moderates the reactivity of the amine and can be removed under conditions that the rest of the molecule can tolerate. For instance, a carbamate group (e.g., Boc) could be used, though the acetylation/hydrolysis sequence is often the most cost-effective and straightforward method for this specific transformation.
Technical Support Center: Managing Steric Hindrance in 2,6-Disubstituted Anilines
Welcome to our technical support center dedicated to addressing the challenges of working with 2,6-disubstituted anilines. This guide is designed for researchers, scientists, and drug development professionals, providing expert advice, troubleshooting guides, and detailed protocols to help you navigate the complexities introduced by steric hindrance in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why are my standard reactions (e.g., acylation, alkylation) failing with 2,6-disubstituted anilines?
A: The two substituents ortho to the amino group in 2,6-disubstituted anilines create significant steric hindrance. This bulkiness shields the nitrogen's lone pair of electrons, reducing its nucleophilicity and physically blocking the approach of reagents. Consequently, standard reaction conditions that work well for unhindered anilines are often ineffective.
Q2: What is the general order of reactivity for common transformations with these hindered anilines?
A: Generally, achieving successful reactions becomes progressively more difficult in the following order: N-acylation < N-alkylation < N-arylation (cross-coupling). Each step up in this hierarchy typically requires more specialized reagents, catalysts, and forcing conditions to overcome the increasing steric barrier.
Q3: Are there any advanced techniques that can help improve reaction outcomes?
A: Yes, techniques like microwave-assisted synthesis and flow chemistry can be highly beneficial. Microwave irradiation can accelerate reaction rates and improve yields by efficiently transferring energy to the reaction mixture.[1][2][3][4] Flow chemistry offers precise control over reaction parameters like temperature and mixing, which can be crucial for optimizing reactions with sensitive or poorly reactive substrates.[5][6][7][8]
Troubleshooting Guide: N-Acylation
Issue: Low or no yield in the N-acylation of a 2,6-disubstituted aniline.
This is a common problem stemming from the reduced nucleophilicity of the sterically hindered amino group. Here’s a systematic approach to troubleshoot this issue:
Possible Cause 1: Insufficiently Reactive Acylating Agent.
-
Explanation: Standard acylating agents like acetic anhydride may not be electrophilic enough to react with the poorly nucleophilic nitrogen of a hindered aniline.[9]
-
Solution: Switch to a more reactive acylating agent, such as an acyl chloride. Acyl chlorides are more electrophilic and can often overcome the activation barrier where anhydrides fail.[9][10][11]
Possible Cause 2: Reversible Reaction and Product Inhibition.
-
Explanation: The reaction of an acyl chloride with an aniline generates one equivalent of HCl. This acid can protonate the starting aniline, forming an unreactive anilinium salt and effectively shutting down the reaction.[12]
-
Solution: Add a stoichiometric amount of a non-nucleophilic base, like pyridine or triethylamine, to scavenge the generated acid. For a more robust setup, especially in an academic setting, using sodium acetate in glacial acetic acid is a classic and effective method.[9][13]
Possible Cause 3: Severe Steric Hindrance.
-
Explanation: In extremely hindered cases (e.g., 2,6-diisopropylaniline), even acyl chlorides may not be reactive enough at standard conditions.
-
Solution 1: Use a Nucleophilic Catalyst. Employ a catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating species.[9][14]
-
Solution 2: Deprotonate the Aniline. For the most challenging substrates, pre-deprotonation of the aniline with a strong, non-nucleophilic base like sodium hydride (NaH) will generate the highly nucleophilic anilide anion. This anion will readily react with the acylating agent.[9]
Workflow for Troubleshooting N-Acylation
Caption: Decision workflow for troubleshooting N-acylation reactions.
Troubleshooting Guide: N-Alkylation
Issue: Mono-alkylation is sluggish, and/or over-alkylation is occurring.
N-alkylation of hindered anilines presents a dual challenge: the initial alkylation can be difficult, and if it proceeds, the resulting secondary amine can sometimes be more nucleophilic than the starting aniline, leading to undesired dialkylation.
Possible Cause 1: Poor Reactivity of the Alkylating Agent.
-
Explanation: Simple alkyl halides (e.g., methyl iodide) may not be reactive enough, or may require high temperatures that lead to side reactions.
-
Solution: "Borrowing Hydrogen" Catalysis. Employ a catalytic system that utilizes an alcohol as the alkylating agent. Manganese or Nickel pincer complexes are effective for this transformation.[15][16] This method is highly atom-economical, producing only water as a byproduct, and often shows excellent selectivity for mono-alkylation even with hindered substrates.[16][17]
Possible Cause 2: Lack of Selectivity.
-
Explanation: Traditional alkylation with alkyl halides can be difficult to control, leading to mixtures of starting material, mono-alkylated, and di-alkylated products.
-
Solution: Reductive Amination. If the desired alkyl group can be introduced via an aldehyde or ketone, reductive amination is a superior method for achieving selective mono-alkylation. The sterically hindered nature of the aniline often helps in preventing the formation of a stable iminium ion from the secondary amine, thus disfavoring a second alkylation.
Comparative Table for N-Alkylation Methods
| Method | Alkylating Agent | Catalyst/Reagent | Pros | Cons |
| Direct Alkylation | Alkyl Halide | Base (e.g., K₂CO₃) | Simple setup | Low reactivity, poor selectivity |
| "Borrowing Hydrogen" | Alcohol | Mn or Ni Pincer Complex | High atom economy, good selectivity[16] | Requires specific catalysts |
| Reductive Amination | Aldehyde/Ketone | Reducing Agent (e.g., NaBH(OAc)₃) | Excellent selectivity | Limited to alkyl groups accessible from aldehydes/ketones |
| Visible-Light Induced | 4-hydroxybutan-2-one | NH₄Br | Metal-free, eco-friendly[18] | Substrate scope may be limited |
Troubleshooting Guide: C-N Cross-Coupling (Buchwald-Hartwig Amination)
Issue: Failure of Buchwald-Hartwig amination with a 2,6-disubstituted aniline.
The Buchwald-Hartwig amination is a powerful tool, but its success with sterically demanding anilines is highly dependent on the choice of ligand on the palladium catalyst.[19][20]
Possible Cause 1: Inappropriate Ligand Choice.
-
Explanation: Early-generation phosphine ligands, such as P(o-tol)₃ or bidentate ligands like BINAP and DPEPhos, are generally ineffective for coupling sterically hindered substrates.[21][22] The bulky aniline cannot easily coordinate to the palladium center, stalling the catalytic cycle.
-
Solution: Use Sterically Hindered, Electron-Rich Ligands. The key to success is to use bulky monophosphine ligands, often referred to as "Buchwald ligands." These ligands promote the formation of a monoligated, highly reactive Pd(0) species. The steric bulk on the ligand facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates.
Recommended Ligand Classes for Hindered Anilines:
-
Biaryl Phosphine Ligands: These are the gold standard. Ligands like RuPhos and BrettPhos have demonstrated superior performance in coupling hindered anilines with challenging aryl chlorides.[21][23]
-
Dialkylbiaryl Phosphines: Ligands such as tBuXPhos are also highly effective.
-
N-Heterocyclic Carbenes (NHCs): In some cases, Pd-NHC complexes can be highly active and offer an alternative to phosphine-based systems.[24]
Workflow for Catalyst Selection in Buchwald-Hartwig Amination
Caption: Catalyst selection workflow for Buchwald-Hartwig amination.
Possible Cause 2: Base-Related Issues.
-
Explanation: The choice of base is critical. Weak bases may not be strong enough to deprotonate the palladium-amine complex, which is a key step in the catalytic cycle.[25]
-
Solution: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent choice.
Alternative Strategy: Copper Catalysis
For extremely challenging couplings, such as those involving ortho,ortho'-disubstituted aryl halides and hindered anilines, copper-catalyzed methods can sometimes outperform palladium-based systems.[26][27] These reactions often require specific ligands, like pyrrole-ols, to facilitate the transformation.[26]
Experimental Protocols
Protocol 1: N-Acetylation of 2,6-Dimethylaniline
This protocol is a robust method adapted from the synthesis of a Lidocaine intermediate.[9][13]
-
Materials:
-
2,6-Dimethylaniline
-
Acetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Water, Ice
-
125 mL Erlenmeyer flask, Magnetic stirrer
-
-
Procedure:
-
In the Erlenmeyer flask, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid (approx. 3-4 volumes).
-
With stirring, add acetyl chloride (1.1 eq) dropwise to the solution.
-
In a separate beaker, prepare a solution of sodium acetate (1.5 eq) in water.
-
Add the sodium acetate solution to the reaction mixture. The product should begin to precipitate.
-
Stir the mixture at room temperature for 1 hour to ensure complete reaction.
-
Cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product, N-(2,6-dimethylphenyl)acetamide, by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum.
-
Protocol 2: N-Acylation using a Strong Base (NaH)
This protocol is for highly hindered anilines where standard methods fail.[9]
-
Materials:
-
Hindered aniline (e.g., 2,6-diisopropylaniline)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or flame-dried round-bottom flask, Syringes, Magnetic stirrer
-
-
Procedure (under inert atmosphere, e.g., Nitrogen or Argon):
-
To the flame-dried flask, add NaH (1.2 eq). Wash the mineral oil away with two portions of anhydrous hexanes, then carefully remove the hexanes via cannula.
-
Add anhydrous THF to the flask to create a slurry. Cool to 0 °C in an ice bath.
-
Dissolve the hindered aniline (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour. Observe for hydrogen gas evolution.
-
Cool the reaction mixture back to 0 °C and add the acyl chloride (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
References
- 1. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 2. Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid † - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “Catch the Flow”: Unlocking the Potential of Flow Chemistry in Early-Phase Drug Discovery - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. vapourtec.com [vapourtec.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Ester synthesis by acylation [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. research.rug.nl [research.rug.nl]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Improving Catalyst Performance for 2,6-Dibromo-4-fluoroaniline Couplings
Prepared by: Senior Application Scientist, Catalyst Optimization Division
Welcome to the technical support center dedicated to enhancing the performance of cross-coupling reactions with 2,6-Dibromo-4-fluoroaniline. This challenging substrate, characterized by significant steric hindrance from two ortho-bromo substituents and modulated electronic properties from the fluorine atom, frequently requires specialized conditions to achieve high yields and selectivity. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights, moving from frequently asked questions to in-depth troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered when working with this compound.
Q1: Why is my coupling reaction with this compound failing or giving a very low yield?
A: The primary reason for poor reactivity is the severe steric hindrance created by the two bromine atoms flanking the aniline nitrogen. This steric bulk impedes two critical steps in the catalytic cycle: the initial oxidative addition of the palladium catalyst to the C-Br bond and the final reductive elimination to form the product.[1][2][3] The catalyst struggles to access the reactive site, leading to slow or non-existent turnover. Success often hinges on using a catalytic system specifically designed to overcome these steric barriers.
Q2: Which type of palladium catalyst and ligand is best suited for this substrate?
A: For sterically demanding substrates like this, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[4] The most successful approaches utilize palladium(II) precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands.[2][5]
-
Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly recommended. Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, while their electron-donating nature accelerates the rate-limiting oxidative addition and reductive elimination steps.[4][5]
-
N-Heterocyclic Carbenes (NHCs) can also be effective ligands due to their strong σ-donating properties, which help stabilize the catalytic intermediates.[2][6]
Starting with a pre-formed catalyst or a well-defined precatalyst (e.g., XPhos Pd G3) can also give more reproducible results than generating the active Pd(0) species in situ.[5]
Q3: How can I control for selective mono-arylation versus di-arylation?
A: Achieving selective mono-substitution is a common goal and can be controlled by manipulating several reaction parameters:
-
Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the coupling partner (e.g., boronic acid) relative to the this compound.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Mono-arylation will occur first. Shorter reaction times and lower temperatures will favor the mono-substituted product.[7] Pushing the reaction with extended time or higher heat will inevitably lead to the di-substituted product.
-
Catalyst System: Some catalyst systems may inherently favor mono-arylation. Screening different ligands can be beneficial.
Q4: What are the most common side reactions, and how can I minimize them?
A: Besides incomplete conversion, the most common side reactions are:
-
Protodeboronation (in Suzuki Couplings): This is the cleavage of the C-B bond of the boronic acid, which is often promoted by excess water or high temperatures.[8][9] Using a carefully controlled amount of water in the solvent system or employing anhydrous conditions with a strong base like K₃PO₄ can mitigate this.[9][10]
-
Homocoupling: The coupling of two boronic acid molecules or two aniline molecules can occur, often exacerbated by the presence of oxygen.[9] Ensuring the reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen) is critical to prevent this and to avoid oxidation and deactivation of the Pd(0) catalyst.[9]
-
Dehalogenation: The replacement of a bromine atom with a hydrogen atom can occur, particularly under harsh conditions or with certain bases.
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to resolving specific experimental failures.
Problem Scenario 1: No Reaction or Stalled Reaction
Q: My reaction shows only starting material, even after 12-24 hours at elevated temperatures. What is the most likely cause and what should I try first?
A: This issue almost always points to an inactive catalyst system, likely due to the steric challenge. The oxidative addition step is likely too slow under your current conditions.
Troubleshooting Workflow:
-
Evaluate Your Ligand: If you are using a less bulky ligand like PPh₃, it is likely insufficient. Switch to a proven ligand for sterically hindered couplings.
-
Primary Recommendation: Use a Buchwald-type ligand such as XPhos or SPhos .[5]
-
Alternative: Consider a bulky N-heterocyclic carbene (NHC) ligand.
-
-
Increase Temperature: These couplings often require forcing conditions. If you are running the reaction at 80 °C, incrementally increase the temperature to 100-120 °C, monitoring for any decomposition.[2][10]
-
Check Your Palladium Source: Ensure your palladium precursor (e.g., Pd(OAc)₂) is of high quality. It is often preferable to use a stable pre-catalyst like XPhos Pd G3 to ensure reliable formation of the active Pd(0) species.[5]
-
Ensure Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction before it starts.[9] Ensure all solvents are thoroughly degassed and the reaction is performed under a strict nitrogen or argon atmosphere.
Problem Scenario 2: Consistently Low Yield (<40%)
Q: I am forming the desired product, but the conversion is poor and I cannot improve the yield. What factors should I optimize?
A: Low conversion suggests that while the catalyst is active, the turnover is limited. This could be due to suboptimal reaction parameters or catalyst deactivation over time.[11][12]
Optimization Strategy:
-
Base Selection is Critical: The base is not just a spectator; it plays a key role in the catalytic cycle, particularly in Suzuki reactions where it forms the active boronate species.[13]
-
Solvent System Optimization: The solvent affects the solubility of all components and can influence catalyst activity.
-
Increase Catalyst Loading: While high efficiency is desirable, challenging couplings may require a higher catalyst loading to achieve a reasonable yield. If you are using 1 mol %, try increasing it to 3-5 mol %.
-
Reaction Time: Sterically hindered couplings are slow. Ensure you are running the reaction for a sufficient duration (e.g., 12-24 hours), monitoring progress periodically.[2]
Problem Scenario 3: Catalyst Decomposition (Formation of Palladium Black)
Q: I observe a black precipitate forming in my reaction flask over time, and the reaction stalls. What is happening?
A: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into inactive palladium metal.[9][11] This is a common failure mode in palladium catalysis.
Preventative Measures:
-
Ligand Stability and Ratio: The primary role of the phosphine ligand is to stabilize the Pd(0) center and prevent aggregation.
-
Ensure you are using a sufficiently bulky and electron-rich ligand that binds strongly to the palladium.
-
Maintain an appropriate Pd:Ligand ratio. For monodentate ligands like XPhos, a ratio of 1:2 to 1:3 is often optimal to ensure the palladium center remains coordinated and soluble.[15]
-
-
Rigorous Exclusion of Oxygen: As mentioned, oxygen can lead to catalyst deactivation pathways. Re-evaluate your degassing and inert atmosphere techniques.
-
Temperature Control: Excessively high temperatures can accelerate ligand degradation and catalyst decomposition.[11] Find the "sweet spot" where the reaction proceeds at a reasonable rate without significant catalyst death.
Part 3: Data Summaries & Experimental Protocols
Table 1: Recommended Ligand Classes for this compound Couplings
| Ligand Class | Example Ligands | Key Advantages | Considerations |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Excellent for sterically hindered substrates; promotes fast oxidative addition and reductive elimination.[4][5] | Can be air-sensitive; higher cost. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form very stable palladacycles. | May require specific activation conditions.[6] |
| Dialkylphosphinobiphenyls | DavePhos, tBuXPhos | Highly active for C-N and C-C bond formation; effective for challenging substrates.[4] | Steric bulk must be matched to the specific coupling partners. |
Table 2: Recommended Starting Conditions for Screening
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Heck Coupling |
| Pd Precursor | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) | RuPhos (4-6 mol%) | P(o-tol)₃ (4-6 mol%) or an NHC |
| Base | K₃PO₄ (2.5 equiv.) | NaOt-Bu (2.0 equiv.) | Et₃N or K₂CO₃ (2.5 equiv.) |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Toluene or THF (anhydrous) | DMF or DMAc (anhydrous) |
| Temperature | 100 - 110 °C | 100 - 110 °C | 110 - 130 °C |
| Atmosphere | Argon or Nitrogen | Argon or Nitrogen | Argon or Nitrogen |
Protocol 1: General Procedure for Suzuki-Miyaura Mono-Arylation Screening
This protocol provides a robust starting point for optimizing the mono-arylation of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2 equiv.)
-
Pd(OAc)₂ (0.03 equiv.)
-
XPhos (0.06 equiv.)
-
K₃PO₄ (powdered, dried) (2.5 equiv.)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and XPhos.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Add the palladium precursor and ligand to the Schlenk tube under a positive pressure of argon.
-
Via syringe, add anhydrous 1,4-dioxane followed by degassed water (e.g., a 10:1 dioxane:water ratio).
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS at 1-hour intervals. Look for the consumption of starting material and the formation of the mono-arylated product.
-
Upon completion (or when the ratio of mono- to di-arylated product is optimal), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 4: Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow
This diagram provides a logical decision tree for addressing common failures in the coupling reaction.
References
- 1. scite.ai [scite.ai]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. research.rug.nl [research.rug.nl]
- 15. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Involving 2,6-Dibromo-4-fluoroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dibromo-4-fluoroaniline. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of workup procedures for reactions involving this versatile, yet challenging, building block. The unique electronic and steric properties conferred by the two bromine atoms and the fluorine atom necessitate a nuanced approach to product isolation and purification.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when working with this compound and its derivatives.
Q1: What are the primary safety precautions I should take when working with this compound?
A1: this compound is a hazardous substance and requires careful handling in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.
Q2: How does the substitution pattern of this compound affect its reactivity in cross-coupling reactions?
A2: The two ortho-bromo substituents provide two reactive sites for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. The reactivity of a halogenated aniline in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength, which follows the trend C-I > C-Br > C-Cl > C-F.[2] Therefore, the C-Br bonds in this compound are significantly more reactive than the C-F bond, allowing for selective functionalization at the bromine-substituted positions.[2] The electron-withdrawing nature of the fluorine and bromine atoms deactivates the aniline ring towards electrophilic aromatic substitution but makes the C-Br bonds susceptible to oxidative addition in palladium-catalyzed cycles.[3]
Q3: My reaction mixture is a dark, complex mixture. What is a general first step for the workup?
A3: For many cross-coupling reactions, a common first step is to cool the reaction mixture to room temperature and then filter it through a pad of Celite® or silica gel to remove the palladium catalyst and other insoluble materials.[4][5] The filter cake should be washed with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product. The filtrate can then be subjected to aqueous workup.
Q4: What are some common impurities I might expect in my crude product?
A4: Common impurities can include unreacted starting material (this compound), homocoupled byproducts of your coupling partners, and partially reacted intermediates (in the case of a double cross-coupling). For instance, in Suzuki reactions, deborylated starting materials can be a significant side product.[6] In Buchwald-Hartwig aminations, incomplete reaction can leave starting aniline.
Troubleshooting Guide
This section provides a detailed, issue-based approach to troubleshooting common problems encountered during the workup of reactions involving this compound.
Issue 1: Emulsion Formation During Aqueous Extraction
Problem: During the liquid-liquid extraction phase of the workup, a stable emulsion forms between the organic and aqueous layers, making separation difficult and leading to product loss.
Causality: The amphiphilic nature of aniline derivatives, especially after conversion to salts, can lead to the formation of emulsions. The presence of finely divided palladium black or other solid residues can also stabilize emulsions.
Troubleshooting Protocol:
-
Filtration First: Before extraction, ensure the reaction mixture has been filtered through Celite® to remove particulate matter.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Change in pH: Carefully adjust the pH of the aqueous layer. If the product is a neutral compound, ensuring the aqueous layer is either distinctly acidic (pH ~2) or basic (pH ~10) can sometimes break the emulsion by protonating or deprotonating any amphiphilic species.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to an ethyl acetate extraction) to disrupt the interfacial tension.
-
Centrifugation: If available, centrifuging the mixture can be a very effective way to separate the layers.
Issue 2: Difficulty in Removing Palladium Residues
Problem: The isolated product is contaminated with residual palladium catalyst, often appearing as a fine black or dark brown solid, which can be difficult to remove by simple filtration and can interfere with subsequent reactions or characterization.
Causality: Palladium catalysts, especially when they decompose to form palladium black, can be very finely dispersed and may pass through standard filter paper. Some palladium species may also be soluble in the organic phase.
Troubleshooting Protocol:
-
Celite® Filtration: As a first step, always filter the reaction mixture through a pad of Celite®. This is more effective than filter paper at trapping fine particulates.
-
Charcoal Treatment: After filtration, the organic solution can be stirred with activated charcoal for a short period (15-30 minutes) to adsorb soluble palladium species. Be aware that charcoal can also adsorb your product, so use a minimal amount and monitor for product loss by TLC or LC-MS.
-
Thiol Scavengers: For particularly stubborn cases, commercially available silica-functionalized thiol scavengers can be added to the organic solution to bind and remove palladium. These are then removed by filtration.
-
Aqueous Washes with Complexing Agents: Washing the organic layer with an aqueous solution of a complexing agent like thiourea or a dilute solution of sodium cyanide (with extreme caution and under appropriate safety protocols) can help to extract palladium into the aqueous phase.
Issue 3: Incomplete Reaction or Presence of Mono-Substituted Byproduct in a Di-substitution Reaction
Problem: When attempting a double cross-coupling on both bromine atoms of this compound, the reaction stalls, yielding a mixture of starting material, the mono-substituted product, and the desired di-substituted product.
Causality: The second cross-coupling reaction is often slower than the first due to increased steric hindrance around the remaining bromine atom. Catalyst deactivation over the course of the reaction can also be a contributing factor.
Troubleshooting Protocol:
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of catalyst and ligand.
-
Ligand Choice: For sterically hindered couplings, the choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands are generally preferred for Buchwald-Hartwig aminations to promote oxidative addition and reductive elimination.[7]
-
Purification Strategy: If the reaction cannot be driven to completion, the focus shifts to purification. The polarity difference between the di-substituted product, the mono-substituted intermediate, and the starting material is often sufficient for separation by column chromatography. A carefully chosen solvent system is key.
-
Recrystallization: If the products are crystalline, recrystallization can be a powerful purification technique.[8][9] Experiment with different solvent systems to find one where the desired di-substituted product has lower solubility than the mono-substituted byproduct at a lower temperature.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | General Solubility |
| This compound | 268.91 | 66 | Soluble in many organic solvents like ethyl acetate, dichloromethane, and THF. Sparingly soluble in water.[10] |
| Mono-arylated derivative (example) | Varies | Varies | Generally soluble in common organic solvents. Polarity will be lower than the starting aniline. |
| Di-arylated derivative (example) | Varies | Varies | Typically the least polar compound in the reaction mixture. Good solubility in non-polar to moderately polar organic solvents. |
Experimental Protocols
General Workup Procedure for a Suzuki-Miyaura Coupling
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent or ethyl acetate to ensure all product is collected.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Add water and extract the product into an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous phase).[4]
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities and to aid in layer separation.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[8]
General Workup Procedure for a Buchwald-Hartwig Amination
-
Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Aqueous Wash: Wash the organic solution with water and brine to remove the base and any inorganic salts.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to separate the desired arylamine from unreacted starting materials and catalyst residues.
Visualizations
Caption: Decision tree for a general workup procedure.
Caption: Troubleshooting workflow for palladium removal.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. unifr.ch [unifr.ch]
- 10. labproinc.com [labproinc.com]
Technical Support Center: Dehalogenation of 2,6-Dibromo-4-fluoroaniline
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,6-Dibromo-4-fluoroaniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reaction of dehalogenation (specifically, debromination) encountered during cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose, mitigate, and ultimately control this undesired reaction pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing unexpected byproducts in my cross-coupling reaction with this compound. How can I confirm if it's dehalogenation?
A1: Initial Diagnosis and Confirmation
The presence of mono-brominated (2-Bromo-4-fluoroaniline) or fully dehalogenated (4-fluoroaniline) species in your reaction mixture are strong indicators of dehalogenation. The primary method for confirmation is mass spectrometry, typically coupled with a chromatographic separation technique.
Recommended Analytical Workflow:
-
Sample Preparation: Quench a small aliquot of your reaction mixture and extract it with a suitable organic solvent (e.g., ethyl acetate).
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is the preferred method. It allows for the separation of your starting material, desired product, and the dehalogenated byproducts, while providing their exact masses for confirmation.
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry is also highly effective, especially for volatile and thermally stable compounds.[1]
-
UHPLC-DAD-HRESIMS: For complex mixtures or when isomers are possible, Ultra-High-Performance Liquid Chromatography with a Diode-Array Detector and High-Resolution Electrospray Ionization Mass Spectrometry can provide unambiguous identification.[2]
Expected Mass Peaks (Monoisotopic):
-
This compound (Starting Material): ~268.87 g/mol
-
Mono-debrominated byproduct (2-Bromo-4-fluoroaniline): ~189.96 g/mol
-
Di-debrominated byproduct (4-fluoroaniline): ~111.05 g/mol
If you confirm the presence of these lower molecular weight species, you are facing a dehalogenation side reaction.
Q2: What is the underlying mechanism of dehalogenation in my palladium-catalyzed reaction, and why is this compound susceptible?
A2: Mechanistic Insights into Hydrodehalogenation
Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a frequent competing pathway in palladium-catalyzed cross-coupling reactions.[3] The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[4]
The Susceptibility of this compound: The two bromine atoms ortho to the amine group create significant steric hindrance. This crowding can slow down the desired transmetalation and reductive elimination steps of the primary catalytic cycle (e.g., Suzuki, Buchwald-Hartwig). This delay provides a larger window of opportunity for the competing dehalogenation pathway to occur.
Sources of the Hydride (H⁻): The critical Pd-H species can be generated from several sources within your reaction mixture:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can react with trace water or other protic sources.
-
Solvents: Protic solvents like alcohols (methanol, ethanol, isopropanol) or even residual water in aprotic solvents can act as hydride donors, often through a β-hydride elimination mechanism from a palladium-alkoxide intermediate.[3][5]
-
Amines: In some cases, the amine reagent or solvent (e.g., triethylamine) can be a source of the hydride.[6]
The diagram below illustrates the competition between the desired cross-coupling and the undesired dehalogenation pathway.
Caption: Competing pathways: Desired cross-coupling vs. dehalogenation.
Q3: My Suzuki-Miyaura coupling is plagued by debromination. What specific steps can I take to minimize it?
A3: Optimization Strategies for Suzuki-Miyaura Coupling
Minimizing dehalogenation is about tipping the kinetic balance in favor of the desired cross-coupling pathway. Here is a troubleshooting workflow to guide your optimization.[4]
Caption: Troubleshooting workflow for minimizing Suzuki dehalogenation.
Detailed Parameter Adjustments:
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Base | Switch from strong alkoxides (NaOtBu) to weaker inorganic bases like K₃PO₄ , K₂CO₃ , or Cs₂CO₃ . | Weaker bases are less likely to generate hydride species that lead to hydrodehalogenation.[4][7] |
| Solvent | Use rigorously dried, aprotic solvents such as dioxane , toluene , or THF . | Avoids protic solvents which can be a direct source of hydrides.[4] Ensuring anhydrous conditions minimizes water as a potential hydride source.[8] |
| Ligand | Employ bulky, electron-rich phosphine ligands like SPhos , XPhos , or other Buchwald-type ligands. | These ligands accelerate the rate-limiting reductive elimination step of the desired coupling, outcompeting the dehalogenation pathway.[9] |
| Temperature | Run the reaction at the lowest effective temperature. | Higher temperatures can increase the rate of side reactions.[7] A more active catalyst/ligand system may allow for lower reaction temperatures. |
| Boronic Acid | Use a slight excess (1.1-1.2 eq.) of a high-purity boronic acid or ester. | Ensuring the transmetalation step is not substrate-limited can help push the desired reaction forward. |
Q4: How should I adapt my approach for Buchwald-Hartwig or Sonogashira couplings?
A4: Tailored Strategies for Other Cross-Coupling Reactions
While the core principles remain the same, the specifics for other common reactions vary slightly.
Buchwald-Hartwig Amination:
-
Challenge: This reaction class almost always uses a strong base (e.g., NaOtBu or LHMDS), making dehalogenation a significant risk.[10][11]
-
Strategy 1 (Ligand Choice): The choice of ligand is paramount. Sterically hindered, electron-rich ligands (e.g., Josiphos-type or Buchwald's biaryl phosphines) are crucial. They form bulky complexes that favor reductive elimination of the C-N bond over the C-H bond.[12][13][14]
-
Strategy 2 (Base Choice): While strong bases are needed, consider potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) if your amine is sufficiently acidic, although this may require higher temperatures.
Sonogashira Coupling:
-
Challenge: The Sonogashira reaction involves two catalytic cycles (Palladium and Copper), adding complexity.[15][16] Dehalogenation can occur, particularly with sterically demanding substrates or under prolonged heating.[6]
-
Strategy 1 (Copper Co-catalyst): Ensure the copper(I) source (typically CuI) is fresh and active. An efficient copper cycle is essential for rapid transmetalation of the acetylide, which competes directly with dehalogenation.
-
Strategy 2 (Base/Solvent): An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. Ensure it is dry. Using a co-solvent like THF or dioxane can be beneficial.
-
Strategy 3 (Temperature Control): Sterically hindered substrates like this compound may require elevated temperatures, but this also increases dehalogenation risk.[17][18] The optimal approach is to use a highly active catalyst system (e.g., Pd(PPh₃)₄ with a bulky phosphine ligand) that allows the reaction to proceed at a lower temperature (e.g., 60-80 °C).
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is designed to favor the C-C bond formation by using a weaker base, an aprotic solvent, and a highly active catalyst system.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic Acid (1.2 eq.)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and SPhos, and then add the anhydrous dioxane. Briefly stir to dissolve/suspend the catalyst system.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Technical Support Center: Optimizing Reactions with 2,6-Dibromo-4-fluoroaniline
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,6-Dibromo-4-fluoroaniline. This document provides in-depth troubleshooting advice and frequently asked questions concerning the critical impact of solvent choice on reaction rates and outcomes. Our goal is to move beyond simple protocol recitation and delve into the mechanistic reasoning behind solvent selection, empowering you to optimize your synthetic routes effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Question 1: My Suzuki-Miyaura cross-coupling reaction with this compound is sluggish and stalls before completion. I'm using toluene. What's wrong?
Answer: While toluene is a common and often effective solvent for Suzuki-Miyaura couplings, its nonpolar nature may not be optimal for all substrate combinations. The efficiency of palladium-catalyzed cross-coupling reactions is profoundly influenced by the solvent's ability to support the various intermediates in the catalytic cycle.[1][2][3]
-
Causality: The catalytic cycle involves charged or highly polar palladium intermediates. A solvent's polarity can stabilize these species, potentially accelerating key steps like oxidative addition or reductive elimination.[4] Furthermore, the solubility of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) is critical. If the base has poor solubility in pure toluene, the reaction can be significantly hindered.
-
Troubleshooting Steps:
-
Introduce a Co-Solvent: A common strategy is to use a mixture of a nonpolar solvent with a polar one. Adding water or a polar aprotic solvent like 1,4-dioxane or THF can dramatically improve base solubility and reaction rate. A toluene/water or dioxane/water mixture is an excellent starting point.
-
Switch to a Polar Aprotic Solvent: Consider running the reaction in a solvent like 1,4-dioxane, THF, or DMF. These solvents are generally better at solvating both the organometallic intermediates and the inorganic base.[5][6]
-
Evaluate Temperature: Ensure the reaction temperature is optimal. While higher temperatures can increase rates, they can also lead to catalyst decomposition. If you switch to a lower-boiling solvent like THF, be mindful of the maximum achievable temperature.
-
Question 2: I'm attempting a Buchwald-Hartwig amination using this compound and a primary amine. My yield is low, and I'm observing significant starting material decomposition. Could my choice of solvent (THF) be the problem?
Answer: Yes, the solvent choice is a critical parameter in Buchwald-Hartwig aminations and can certainly contribute to low yields and side reactions.[7][8] The key functions of the solvent in this context are to ensure the solubility of all components (aryl halide, amine, base, and catalyst) and to facilitate the catalytic cycle without interfering.[2][9]
-
Causality: The base used in Buchwald-Hartwig reactions (often a strong base like NaOtBu or LHMDS) must be sufficiently soluble to be effective.[7][8] Poor base solubility is a primary reason for reaction failure.[7][8] Additionally, some solvents can directly inhibit the palladium catalyst. Ethereal solvents like THF and dioxane are generally good choices, as are aromatic hydrocarbons like toluene.[7][10] However, substrate decomposition may point to an issue with the base being too strong for your specific substrate in that solvent system.
-
Troubleshooting Steps:
-
Confirm Reagent Solubility: At your reaction concentration, are all components, especially the base, fully dissolved? If not, consider switching to a solvent with better solubilizing power, such as toluene or 1,4-dioxane.[7][10]
-
Solvents to Avoid: Absolutely avoid chlorinated solvents, acetonitrile, and pyridine, as they are known to inhibit or poison palladium catalysts used in amination reactions.[7][8]
-
Consider a Weaker Base/Solvent Combination: If decomposition is the main issue, the combination of a very strong base and your solvent may be too harsh. You could switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[7][8] These often require a more polar solvent like dioxane or DMF to achieve sufficient solubility and reactivity.
-
Explore "Green" Alternatives: For more environmentally friendly options, 2-methyltetrahydrofuran (2-MeTHF) has shown excellent performance, sometimes superior to traditional solvents like THF or toluene.[7]
-
Question 3: I am running a nucleophilic aromatic substitution (SNAr) on this compound with an alkoxide nucleophile, but the reaction is extremely slow in isopropanol. Why?
Answer: Your choice of a protic solvent (isopropanol) is likely the primary reason for the slow reaction rate.
-
Causality: In S
NAr reactions, the nucleophile attacks the electron-deficient aromatic ring. The reaction rate is highly dependent on the "naked" nucleophilicity of your attacking species. Protic solvents, like alcohols and water, contain acidic protons that can form strong hydrogen bonds with your alkoxide nucleophile. This "cages" the nucleophile, reducing its availability and reactivity, thereby slowing the reaction significantly.[11] -
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: The gold standard for S
NAr reactions is to use polar aprotic solvents. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are excellent choices.[11] These solvents can solvate the counter-ion (e.g., Na⁺ or K⁺) but do not strongly hydrogen-bond with the nucleophile, leaving it highly reactive.[11] -
Ensure Anhydrous Conditions: Water is a protic solvent and can inhibit the reaction. Using anhydrous solvents and reagents is crucial for achieving optimal reaction rates in S
NAr chemistry.[11]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the fundamental role of solvents in reactions involving this compound.
Q1: What is the general role of the solvent in a palladium-catalyzed cross-coupling reaction?
A1: The solvent is not merely an inert medium but an active participant that influences nearly every aspect of the reaction.[1][2] Its primary roles include:
-
Solubilization: Dissolving the aryl halide, coupling partner, base, and catalyst system to allow them to interact in the solution phase.[7]
-
Catalyst Activation & Stability: The solvent can coordinate to the palladium center, influencing the formation of the active catalytic species and affecting its stability and lifetime.[2]
-
Reaction Rate & Selectivity: The polarity and coordinating ability of the solvent can stabilize or destabilize key transition states in the catalytic cycle, directly impacting the reaction rate and, in some cases, the chemo- or regioselectivity of the coupling.[2][5][6]
Q2: How does solvent polarity affect reaction rates? Does a higher dielectric constant always mean a faster reaction?
A2: The relationship is complex and not always linear. While polar solvents are often used to accelerate reactions involving charged intermediates, the dielectric constant alone is a poor predictor of reaction success.[4][5][6] For instance, in some Suzuki-Miyaura couplings, polar aprotic solvents like DMF and MeCN can favor a different reaction pathway compared to nonpolar solvents like toluene or even other polar solvents like water and alcohols.[5][6] This suggests that specific solvent-catalyst interactions can be more important than bulk polarity.[4] The key is to understand that the solvent influences the reaction by stabilizing transition states, and this stabilization is a nuanced interplay of polarity, coordinating ability, and other solvent properties.[12]
Q3: Are there general guidelines for selecting a starting solvent for a new reaction with this compound?
A3: Yes, the following table provides a general guide for initial solvent selection based on the reaction type. However, experimental screening is always recommended for optimization.
| Solvent | Type | Dielectric Constant (ε) | Common Reactions | Key Considerations & Cautions |
| Toluene | Nonpolar Aromatic | 2.4 | Suzuki-Miyaura, Buchwald-Hartwig | Good for high temperatures. Often requires a co-solvent (e.g., water) to improve base solubility.[7] |
| 1,4-Dioxane | Polar Aprotic (Ether) | 2.2 | Suzuki-Miyaura, Buchwald-Hartwig | Excellent general-purpose solvent for cross-couplings. Higher boiling point than THF. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 7.5 | Suzuki-Miyaura, Buchwald-Hartwig | Good solubilizing properties. Lower boiling point limits reaction temperature. |
| Dimethylformamide (DMF) | Polar Aprotic (Amide) | 38.2 | Suzuki-Miyaura, S | Highly polar, excellent for dissolving salts. Can be difficult to remove during workup. Can promote different selectivity in some Suzuki reactions.[5][6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | S | Very high polarity and boiling point. Excellent for S |
| Acetonitrile (MeCN) | Polar Aprotic (Nitrile) | 36.6 | S | Good for S |
| Isopropanol (IPA) | Polar Protic (Alcohol) | 20.2 | Suzuki-Miyaura | Can be a good "green" option for some Suzuki reactions.[13] Avoid for S |
Experimental Protocols & Methodologies
General Protocol for Solvent Screening in a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a self-validating framework to empirically determine the optimal solvent for your specific reaction.
-
Preparation: In an array of oven-dried reaction vials, add the palladium pre-catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%).
-
Reagent Addition: To each vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: To each vial, add a different degassed solvent (e.g., Toluene, Dioxane, THF/H₂O, DMF) to achieve a consistent concentration (typically 0.1-0.5 M).
-
Reaction: Place all vials in a heating block set to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: After set time intervals (e.g., 1h, 4h, 16h), take a small aliquot from each reaction mixture. Dilute the aliquot, filter, and analyze by LC-MS or GC-MS to determine the conversion percentage.
-
Analysis: Compare the reaction rates and final conversions across the different solvents to identify the most effective one for your system. Note any side product formation.
Visualizations
Decision Workflow for Solvent Selection
This diagram illustrates a logical pathway for choosing a solvent system when working with this compound.
Caption: Decision tree for initial solvent selection.
References
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. Solvent Effect on the Photolysis of Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
"temperature control in the synthesis of 2,6-Dibromo-4-fluoroaniline derivatives"
Technical Support Center: Synthesis of 2,6-Dibromo-4-fluoroaniline Derivatives
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical role of temperature control. The bromination of 4-fluoroaniline is a highly exothermic electrophilic aromatic substitution. The potent activating nature of the amino group makes the aromatic ring exceptionally reactive, which can lead to rapid, uncontrolled reactions, over-bromination, and the formation of impurities if not managed precisely.[1] This document provides in-depth, field-proven insights to help you achieve high yield and purity through meticulous temperature management.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, explaining the underlying chemical principles and providing actionable solutions.
Q1: My final product contains a significant amount of 2,4,6-tribromoaniline. What is causing this over-bromination and how can I prevent it?
A1: The formation of 2,4,6-tribromoaniline is a classic indicator that your reaction temperature is too high. The amino group in 4-fluoroaniline is a strong activating group, making the benzene ring highly susceptible to multiple substitutions.[1] This reaction is highly exothermic, and without adequate cooling, the heat generated accelerates the reaction rate, leading to the unwanted third bromination at the para position (relative to the bromine atoms).
Root Causes & Solutions:
-
Inadequate Cooling: The reaction releases a significant amount of heat. An standard ice-water bath may be insufficient.
-
Recommended Action: Implement a more robust cooling system, such as an ice-salt bath or a cryo-cooler, to maintain a consistent internal reaction temperature between -10°C and 0°C.[2] This is the most critical parameter for preventing over-bromination.
-
-
Rapid Addition of Brominating Agent: Adding the brominating agent (e.g., molecular bromine or N-Bromosuccinimide) too quickly causes localized temperature spikes, even if the bath temperature is low.
-
Recommended Action: Add the brominating agent dropwise using an addition funnel over an extended period (e.g., 60-90 minutes).[2] This ensures the cooling system can dissipate the heat generated from the reaction as it occurs.
-
-
Excess Brominating Agent: Using more than the stoichiometric requirement of two equivalents of bromine will directly lead to over-bromination.
-
Recommended Action: Carefully control the molar equivalents of your brominating agent. Using precisely 2.0 equivalents is crucial.
-
Q2: The yield of my desired this compound is consistently low, even with minimal byproduct formation. What are the likely causes?
A2: Low yield with high purity often points towards an incomplete reaction. While low temperatures are essential to control selectivity, they also slow down the reaction rate. Finding the optimal balance is key.
Root Causes & Solutions:
-
Reaction Temperature is Too Low: Extremely low temperatures (e.g., below -10°C) can significantly slow the reaction, preventing it from reaching completion within a practical timeframe.
-
Recommended Action: While starting the addition at a low temperature is crucial for control, allow the reaction to slowly warm to room temperature and stir for several hours after the addition is complete.[2] This ensures the reaction proceeds to completion. A study on aniline bromination demonstrated that increasing the temperature from 7°C to 25°C after the initial phase improved conversion.[3]
-
-
Insufficient Reaction Time: The reaction may simply not have been allowed to run long enough.
-
Recommended Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting material (4-fluoroaniline) is no longer visible.
-
-
Poor Solubility of Reagents: At very low temperatures, your starting material or brominating agent may have limited solubility in the chosen solvent, reducing the effective reaction rate.
Q3: How does temperature specifically influence the regioselectivity of this reaction? Is it a matter of kinetic vs. thermodynamic control?
A3: Yes, the principles of kinetic versus thermodynamic control are highly relevant here. The goal is to operate under kinetic control to obtain the desired 2,6-dibromo product.[6][7]
-
Kinetic Control (Low Temperature): At low temperatures (e.g., -10°C to 7°C), the reaction is essentially irreversible. The product distribution is determined by the relative rates of the competing reaction pathways. The amino group directs bromination to the ortho positions (2 and 6), which is the fastest reaction. This yields the kinetic product, this compound.
-
Thermodynamic Control (High Temperature): At higher temperatures, the reaction can become reversible, allowing an equilibrium to be established.[7] This would favor the formation of the most stable product, which may not be the one you want. More importantly, higher temperatures provide the activation energy needed for less-favored pathways, such as the formation of the 2,4,6-tribromo byproduct, which is often a more thermodynamically stable, but undesired, product.[6][8]
Maintaining a low temperature ensures the reaction remains under kinetic control, favoring the desired, faster-forming product over potential thermodynamically favored byproducts.
Q4: My reaction mixture turned dark brown or black, and I isolated very little product. What could have caused this decomposition?
A4: A dark, tar-like appearance is a strong indication of a runaway reaction leading to thermal decomposition. Halogenated anilines, while generally stable, can decompose under harsh conditions.
Root Causes & Solutions:
-
Runaway Exothermic Reaction: As discussed, the bromination of anilines is highly exothermic.[1][2] If cooling is insufficient, the temperature can rise uncontrollably, leading to the breakdown of the starting material and product.
-
Recommended Action: This is a critical safety and yield issue. Always have a robust cooling bath in place before starting the addition of the brominating agent. Ensure slow, controlled addition and continuous monitoring of the internal temperature with a thermometer.
-
-
Oxidation: Some brominating agents or reaction conditions can cause oxidation of the aniline, leading to polymerization and the formation of colored, insoluble materials.
-
Recommended Action: Ensure your reagents are pure and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Troubleshooting and Optimization Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Data Summary: Effect of Temperature on Synthesis
The following table summarizes the expected outcomes at different temperature ranges, providing a clear guide for optimization.
| Temperature Range | Expected Yield | Purity & Selectivity | Primary Risk | Recommended For |
| > 25°C (Room Temp) | Low to Moderate | Poor | High levels of 2,4,6-tribromoaniline; potential for runaway reaction and decomposition. | Not Recommended |
| 0°C to 10°C | Good to High | Good | Moderate risk of over-bromination if addition is too fast. | Controlled synthesis with careful monitoring. |
| -10°C to 0°C | High | Excellent | Low reaction rate; risk of incomplete reaction if time is insufficient. | Optimal for high selectivity and minimizing byproducts. [2] |
| < -10°C | Potentially Low | Excellent | Very slow reaction rate; potential for reagent solubility issues. | Situations requiring maximum selectivity, with extended reaction times. |
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve issues with your synthesis.
Caption: A step-by-step guide to troubleshooting common synthesis issues.
Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of this compound by emphasizing strict temperature control.
Materials:
-
4-Fluoroaniline (1.0 eq)
-
Molecular Bromine (Br₂) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Sodium thiosulfate (Na₂S₂O₃) solution (saturated)
-
Ethyl acetate
-
Brine
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath or cryo-cooler
Step-by-Step Methodology
Caption: Optimized workflow for the synthesis of this compound.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-fluoroaniline (1.0 eq) in a 2:1 mixture of acetonitrile and water.
-
Cooling: Cool the stirred solution to an internal temperature of -5°C to 0°C using an ice-salt bath.
-
Bromine Addition: Slowly add molecular bromine (2.0 eq) to a dropping funnel. Add the bromine dropwise to the cooled aniline solution over a period of 60-90 minutes. Crucially, ensure the internal reaction temperature does not rise above 5°C during the addition. [2]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours. Subsequently, remove the cooling bath and let the reaction warm to room temperature, stirring for another 2-4 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess bromine.
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to achieve high purity.
By adhering to these stringent temperature control measures and procedural guidelines, researchers can reliably synthesize this compound with high yield and purity, minimizing the formation of undesirable byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 2,6-Dibromo-4-fluoroaniline and Its Impurities
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2,6-Dibromo-4-fluoroaniline is a key building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries[1]. As with any active pharmaceutical ingredient (API) intermediate, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final product. Process-related impurities, even at trace levels, can carry their own toxicological profiles or interfere with downstream reactions, making their identification and quantification a regulatory and scientific necessity.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quality control of this compound. We will present a robust High-Performance Liquid Chromatography (HPLC) method as our primary analytical technique. We will then compare its performance directly with Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC technology that offers significant advantages in speed and resolution. This comparison is designed to equip researchers, scientists, and drug development professionals with the practical insights needed to make informed decisions for their analytical workflows.
Understanding the Analyte and Its Potential Impurities
The synthesis of this compound typically involves the bromination of 4-fluoroaniline. Potential impurities can arise from several sources including the raw materials, side reactions, and degradation. Based on common synthetic routes for halogenated anilines, likely impurities include:
-
Isomeric Impurities: Incomplete or non-selective bromination can lead to the formation of mono-brominated species such as 2-Bromo-4-fluoroaniline or regioisomers like 2,4-Dibromo-6-fluoroaniline.
-
Starting Material Carryover: Residual 4-fluoroaniline from an incomplete reaction.
-
Over-brominated Species: The potential for the formation of tribromo-fluoroaniline under harsh brominating conditions.
-
Related Substances: Impurities present in the starting materials, such as other halogenated anilines.
A robust analytical method must be able to resolve the main component from these and other potential impurities.
Primary Analytical Technique: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity analysis due to its versatility, robustness, and wide applicability. For a compound like this compound, a C18 stationary phase is an excellent starting point, providing the necessary hydrophobicity to retain the analyte and its likely impurities.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its hydrophobic stationary phase which is ideal for retaining and separating aromatic compounds like halogenated anilines. The 5 µm particle size is a standard for conventional HPLC, offering a good balance between efficiency and backpressure.
-
Mobile Phase: A gradient of acetonitrile and water is selected to ensure that both the relatively non-polar main analyte and any potentially more polar or less polar impurities are eluted and resolved within a reasonable timeframe. The addition of a small amount of acid, such as acetic acid, can improve peak shape for aniline compounds by suppressing the ionization of the amine group[2].
-
Detection: UV detection is appropriate as the aromatic ring of the aniline provides strong chromophores. A detection wavelength is chosen based on the UV absorbance maxima of the analyte.
-
Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible retention times[2].
Experimental Protocol: HPLC-UV Method
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase starting composition (e.g., 70:30 Water:Acetonitrile) to a final concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.05% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.05% Acetic Acid |
| Gradient | 30% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C[2] |
| Injection Vol. | 10 µL |
| Detector | UV at 254 nm |
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Comparative Technique: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, utilizing sub-2 µm stationary phase particles. This innovation leads to markedly increased chromatographic efficiency, resolution, and speed[3][4]. The core principles remain the same as HPLC, but the instrumentation is engineered to handle much higher backpressures, up to 15,000 psi compared to HPLC's typical limit of around 6,000 psi[5].
Why Compare with UPLC?
In a drug development environment, throughput is paramount. A faster analysis time allows for more samples to be processed, accelerating decision-making in process development and quality control[6]. Furthermore, the enhanced resolution of UPLC can reveal impurities that might co-elute or be hidden in the tail of the main peak in an HPLC separation[6].
Experimental Protocol: UPLC-UV Method
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.05% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.05% Acetic Acid |
| Gradient | 30% B to 90% B over 4 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 2 µL |
| Detector | UV at 254 nm |
Performance Comparison: HPLC vs. UPLC
The primary advantages of UPLC—speed, resolution, and sensitivity—can be quantitatively demonstrated. The following table presents a summary of expected performance data for the analysis of a spiked sample of this compound containing 0.1% of two potential impurities.
| Parameter | HPLC Method | UPLC Method | Justification |
| Run Time | ~25 minutes | ~5 minutes | UPLC's smaller particles and higher optimal flow rates drastically reduce analysis time[4][6]. |
| Resolution (Main Peak/Impurity 1) | 1.8 | 3.5 | The higher efficiency of the sub-2 µm particles in UPLC leads to sharper peaks and better separation[6]. |
| Peak Height (Impurity 2) | 15 mAU | 45 mAU | Sharper peaks in UPLC are taller for the same mass, increasing the signal-to-noise ratio and improving sensitivity[4]. |
| Solvent Consumption per Run | ~25 mL | ~2.5 mL | Shorter run times and lower flow rates significantly reduce solvent usage, making UPLC a greener technology[4]. |
| System Backpressure | ~1,800 psi | ~9,500 psi | A direct consequence of pushing mobile phase through a column packed with smaller particles[3][5]. |
Logical Comparison of Analytical Techniques
Caption: Key decision factors when choosing between HPLC and UPLC.
Alternative Analytical Approach: Gas Chromatography (GC)
For certain aniline compounds, Gas Chromatography (GC) offers a viable alternative to liquid chromatography[7]. GC is particularly well-suited for volatile and thermally stable compounds.
-
Advantages: GC can offer very high resolution and is often coupled with Mass Spectrometry (GC-MS), which provides excellent selectivity and structural information for impurity identification[8][9].
-
Disadvantages: A key limitation for anilines is their polarity, which can lead to poor peak shape (tailing) on standard GC columns[10]. Derivatization is often required to increase volatility and reduce polarity, which adds a time-consuming step to the sample preparation process[7][11][12]. Given the efficiency of modern LC techniques, GC is often considered a secondary or complementary technique for this class of compounds unless specific volatile impurities are of concern.
Conclusion and Recommendations
For the routine quality control of this compound, a well-developed RP-HPLC method provides a reliable, robust, and validated approach . It is capable of separating the main component from its likely process-related impurities with adequate resolution and sensitivity.
However, in a high-throughput environment, such as in-process control or large-scale manufacturing, the advantages offered by UPLC are compelling . The dramatic reduction in run time translates directly to increased sample throughput and significant cost savings in terms of solvent consumption and instrument time[4]. The superior resolution of UPLC also provides a higher degree of confidence in the purity assessment, potentially revealing trace impurities that might be missed by HPLC[6].
Therefore, the choice between HPLC and UPLC should be guided by the specific needs of the laboratory. For established methods and routine analysis, HPLC remains a cost-effective and dependable choice. For method development, high-throughput screening, and situations requiring the highest possible resolution, UPLC is the superior technology and a worthwhile investment.
References
- 1. This compound [myskinrecipes.com]
- 2. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. biomedres.us [biomedres.us]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. ijrpr.com [ijrpr.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 11. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reactivity of 2,6-Dibromo-4-fluoroaniline and Other Halogenated Anilines
Abstract
In the landscape of pharmaceutical and materials science, halogenated anilines serve as indispensable building blocks.[1] Their reactivity profile, dictated by the nature and position of halogen substituents, is a critical determinant of their synthetic utility. This guide provides an in-depth comparison of the reactivity of 2,6-Dibromo-4-fluoroaniline with other key halogenated anilines. We will explore how the interplay of electronic and steric effects governs their behavior in pivotal organic transformations, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of synthetic intermediates.
Introduction: The Significance of Halogenated Anilines
Halogenated anilines are foundational precursors in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1][2] The introduction of halogen atoms onto the aniline scaffold profoundly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic halogenation allows chemists to fine-tune the characteristics of the final products.
This compound, with its unique substitution pattern, presents a fascinating case study in reactivity. The two bulky bromine atoms in the ortho positions introduce significant steric hindrance, while the fluorine atom at the para position exerts a strong inductive electron-withdrawing effect.[3][4] Understanding how these features collectively influence its reactivity compared to other halogenated anilines is paramount for its effective application in synthesis.
Electronic and Steric Effects of Halogen Substituents
The reactivity of a substituted aniline is primarily governed by a delicate balance of inductive and resonance effects, along with steric considerations.
-
Inductive Effect (-I): All halogens are more electronegative than carbon, leading to the withdrawal of electron density from the aromatic ring through the sigma (σ) bond.[4] This deactivates the ring towards electrophilic attack and increases the acidity of the amine. The strength of the inductive effect decreases down the group: F > Cl > Br > I.
-
Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system, donating electron density. This effect opposes the inductive effect and is most significant for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.
-
Steric Hindrance: Substituents in the ortho positions to the amino group can physically obstruct the approach of reagents to the nitrogen atom or the adjacent ring carbons.[3][5] This "ortho effect" can significantly impact reaction rates and regioselectivity.[3]
In This compound , the two ortho-bromine atoms create substantial steric bulk around the amino group, which can hinder reactions involving the nitrogen atom.[3][5] The fluorine atom at the para position, being the most electronegative halogen, strongly withdraws electron density via the inductive effect, making the aniline less basic and the aromatic ring less susceptible to electrophilic substitution.[4]
Comparative Basicity of Halogenated Anilines
The basicity of anilines is a key indicator of the electron density on the nitrogen atom and, by extension, the nucleophilicity of the amine. The presence of electron-withdrawing halogens generally decreases basicity.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.63 |
| 4-Fluoroaniline | 4.65 |
| 4-Chloroaniline | 4.15 |
| 4-Bromoaniline | 3.86 |
| 2,6-Dibromoaniline | ~0.7 |
| This compound | < 0.7 (estimated) |
Data compiled from various sources. The pKa of this compound is estimated to be lower than that of 2,6-dibromoaniline due to the additional electron-withdrawing fluorine atom.
The significantly lower basicity of ortho-substituted anilines is a classic example of the ortho effect, where steric hindrance to solvation of the anilinium ion and potential intramolecular interactions decrease basicity.[3][6]
Reactivity in Key Organic Transformations
The unique structural features of this compound dictate its reactivity in several important classes of organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds, respectively.[7][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound.[8] In the case of di- or poly-halogenated anilines, selective coupling is often a key challenge. The reactivity of aryl halides in the oxidative addition step, which is typically the rate-determining step, generally follows the order: I > Br > Cl >> F.[9]
For This compound , the C-Br bonds are significantly more reactive than the C-F bond in palladium-catalyzed couplings.[10][11] This allows for selective functionalization at the 2- and 6-positions while leaving the fluorine atom intact. This differential reactivity is highly valuable for sequential cross-coupling strategies.
In a comparative context:
-
2,6-Dibromoaniline: Will readily undergo double Suzuki coupling at the bromine-bearing positions.[12]
-
4-Bromo-2,6-difluoroaniline: The C-Br bond is the primary site of reaction in Suzuki couplings.[13][14]
-
2-Bromo-4-fluoroaniline: Selective coupling at the C-Br position is expected.[15]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds.[7] Similar to the Suzuki coupling, the reactivity of the aryl halide is crucial. The ortho-bromo substituents of This compound are susceptible to amination, although the steric hindrance from the adjacent bromine and amino groups can necessitate more forcing conditions or specialized ligand systems to achieve high yields.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[16] This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[17][18]
In halogenated anilines, the reactivity of the halogens as leaving groups in SNAr reactions generally follows the order: F > Cl > Br > I.[19] This is opposite to the trend observed in palladium-catalyzed couplings and is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom.[17]
For This compound , the fluorine atom is activated towards SNAr by the electron-withdrawing nature of the two bromine atoms, although they are not in the ideal ortho or para positions relative to the fluorine. However, compared to a molecule like 4-fluoroaniline, the overall electron deficiency of the ring in this compound would enhance its reactivity towards strong nucleophiles.
-
4-Fluoroaniline: Generally unreactive towards SNAr unless activated by another strong electron-withdrawing group, such as a nitro group.
-
4-Bromo-2,6-difluoroaniline: The fluorine atoms are more susceptible to SNAr than the bromine atom.
Electrophilic Aromatic Substitution
The amino group is a powerful activating group and ortho-, para-director in electrophilic aromatic substitution reactions.[20] However, the presence of multiple deactivating halogen substituents and significant steric hindrance in This compound makes it considerably less reactive towards electrophiles than aniline itself.
-
Aniline: Highly reactive, often leading to polysubstitution. For instance, reaction with bromine water gives 2,4,6-tribromoaniline instantaneously.[21]
-
4-Fluoroaniline: The fluorine atom's -I effect deactivates the ring slightly, but the +R effect still directs electrophiles to the ortho positions (relative to the amino group).
-
This compound: The 3- and 5-positions are the only available sites for electrophilic attack. The strong deactivating effect of the three halogens and the steric bulk of the ortho-bromines would make electrophilic substitution challenging, requiring harsh reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a representative method for the mono-arylation of this compound.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Rationale: The use of a phosphine-ligated palladium catalyst is standard for Suzuki reactions.[22] The aqueous base is crucial for the transmetalation step.[8] The choice of solvent and temperature may need to be optimized for specific substrates.
General Procedure for Nucleophilic Aromatic Substitution (SNAr) on a Fluorinated Aniline
This protocol is a general guideline for the displacement of an activated fluorine atom.
-
Reaction Setup: In a sealed tube, dissolve the fluorinated aniline (1.0 equiv.) in an aprotic polar solvent such as DMSO or DMF.
-
Reagent Addition: Add the nucleophile (e.g., sodium methoxide, 1.2 equiv.) and a base if necessary (e.g., K₂CO₃, 2.0 equiv.).
-
Reaction: Heat the mixture to the required temperature (often >100 °C) and monitor the reaction progress.
-
Workup: Cool the reaction and pour it into ice-water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by chromatography or recrystallization.
Rationale: Aprotic polar solvents are used to solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus enhancing its reactivity.[19] Elevated temperatures are often required to overcome the activation energy for the formation of the Meisenheimer complex.[18]
Conclusion
This compound exhibits a distinct reactivity profile shaped by the interplay of steric and electronic factors. Its C-Br bonds are the primary sites for palladium-catalyzed cross-coupling reactions, offering a pathway for selective, sequential functionalization. In contrast, the C-F bond, while generally less reactive in such transformations, could potentially undergo nucleophilic aromatic substitution under forcing conditions, a reactivity pattern opposite to that of the C-Br bonds. The heavily substituted and electron-deficient aromatic ring is significantly deactivated towards electrophilic attack.
This comparative analysis underscores the importance of understanding the nuanced effects of halogen substitution patterns. For the synthetic chemist, this compound is not merely a halogenated aniline but a versatile platform for constructing complex molecular architectures, provided its unique reactivity is strategically leveraged.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. innospk.com [innospk.com]
- 14. ossila.com [ossila.com]
- 15. nbinno.com [nbinno.com]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. tandfonline.com [tandfonline.com]
- 20. byjus.com [byjus.com]
- 21. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 22. Yoneda Labs [yonedalabs.com]
"mass spectrometry fragmentation pattern of 2,6-Dibromo-4-fluoroaniline"
An Analyst's Guide to Mass Spectrometry Fragmentation Patterns of 2,6-Dibromo-4-fluoroaniline: A Comparative Study of EI and ESI Techniques
Introduction: The Analytical Challenge of Halogenated Anilines
This compound is a halogenated aromatic amine, a structural motif frequently encountered in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials. The precise characterization of such compounds is a cornerstone of process development and quality control. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. However, the choice of ionization technique profoundly influences the information that can be gleaned from a mass spectrum.
This guide provides a detailed comparison of two of the most common ionization methods—Electron Ionization (EI) and Electrospray Ionization (ESI)—for the analysis of this compound. We will delve into the distinct fragmentation patterns generated by each technique, offering insights into the underlying mechanisms and providing a framework for selecting the optimal method for a given analytical objective. This content is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for the unambiguous identification and characterization of complex organic molecules.
A Tale of Two Techniques: The Fundamentals of EI and ESI
The fundamental difference between Electron Ionization and Electrospray Ionization lies in the energy imparted to the analyte molecule during the ionization process. This, in turn, dictates the nature and extent of fragmentation.
-
Electron Ionization (EI): This is a "hard" ionization technique. The analyte, in the gas phase, is bombarded with high-energy electrons (typically 70 eV). This process is energetic enough to not only eject an electron to form a radical cation (the molecular ion, M+•) but also to induce extensive and often complex fragmentation. The resulting mass spectrum is a rich fingerprint of the molecule's structure, though sometimes the molecular ion itself can be unstable and absent from the spectrum.
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method. The analyte is dissolved in a solvent and sprayed through a high-voltage capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]+, in positive ion mode) are desorbed into the gas phase. Because this process is much gentler, the resulting mass spectrum is dominated by the molecular ion, with minimal in-source fragmentation. Fragmentation is typically induced deliberately in a subsequent stage of analysis (MS/MS) by colliding the isolated molecular ion with an inert gas.
Electron Ionization (EI-MS) Fragmentation Analysis of this compound
The 70 eV EI mass spectrum of this compound is characterized by a series of fragment ions that provide a clear roadmap to its structure. The molecular weight of this compound (C6H4Br2FN) is 268.86 g/mol .
Key Spectral Features:
-
Molecular Ion (M+•) at m/z 268, 270, 272: The most informative feature is the molecular ion cluster. Due to the presence of two bromine atoms, which have two major isotopes (79Br and 81Br in an approximate 1:1 ratio), the molecular ion appears as a characteristic triplet. The relative intensities of these peaks will be approximately 1:2:1, confirming the presence of two bromine atoms in the molecule.
-
Loss of a Bromine Radical ([M-Br]+) at m/z 189, 191: A very common fragmentation pathway for bromoaromatic compounds is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical. This generates a cation at m/z 189 and 191 (due to the remaining bromine atom), which is often a prominent peak in the spectrum.
-
Loss of HBr ([M-HBr]+•) at m/z 188, 190: Elimination of a neutral hydrogen bromide molecule is another characteristic fragmentation. This can occur via rearrangement and results in a radical cation.
-
Further Fragmentation: Subsequent fragmentation events can include the loss of HCN from the aniline moiety, leading to smaller, less specific fragments.
Proposed EI Fragmentation Pathway
The fragmentation cascade begins with the high-energy ionization of the molecule.
Caption: Proposed EI fragmentation pathway for this compound.
Electrospray Ionization (ESI-MS) Fragmentation Analysis
Under typical positive ion ESI conditions, this compound will readily accept a proton on the basic amine group to form the protonated molecule, [M+H]+, at m/z 269, 271, 273. This ion will be the base peak in the full scan MS1 spectrum, with the characteristic 1:2:1 isotopic pattern for two bromines.
To elicit fragmentation, tandem mass spectrometry (MS/MS) is required. This involves isolating the [M+H]+ precursor ion and subjecting it to collision-induced dissociation (CID). The fragmentation of the protonated molecule is more controlled and predictable than EI.
Proposed ESI-MS/MS Fragmentation Pathways
-
Loss of Ammonia ([M+H-NH3]+): A common fragmentation pathway for protonated anilines is the loss of a neutral ammonia molecule. This would result in a fragment ion at m/z 252, 254, 256.
-
Loss of HBr ([M+H-HBr]+): The elimination of hydrogen bromide is also a plausible pathway, leading to a fragment at m/z 188, 190.
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Head-to-Head Comparison: EI-MS vs. ESI-MS
The choice between EI and ESI depends entirely on the analytical goal. EI provides a detailed structural fingerprint, while ESI is superior for molecular weight determination and quantification.
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |
| Molecular Ion | Radical cation (M+•), may be weak or absent | Protonated molecule ([M+H]+), typically the base peak |
| Fragmentation | Extensive, spontaneous in-source fragmentation | Minimal in-source; controlled fragmentation via MS/MS |
| Primary Use | Structural elucidation, library matching | Molecular weight determination, quantification, analysis of complex mixtures |
| Coupling | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Information Yield | Detailed structural "fingerprint" | Accurate molecular mass, targeted fragmentation data |
Experimental Protocol: Acquiring a High-Resolution Mass Spectrum via GC-MS (EI)
This protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
Objective: To obtain a high-quality electron ionization mass spectrum for structural confirmation.
Materials:
-
This compound standard
-
High-purity solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Gas Chromatograph (GC) with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the chosen solvent.
-
Perform a serial dilution to a working concentration of approximately 1-10 µg/mL.
-
-
GC Method Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (adjust as needed for concentration)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Final Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 50-350
-
Scan Speed: 2 scans/second
-
-
Data Acquisition and Analysis:
-
Inject the sample and acquire the data.
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the spectrum to identify the molecular ion cluster and key fragment ions, comparing them to the expected fragmentation pattern.
-
A Comparative Guide to the Synthesis of 2,6-Dibromo-4-fluoroaniline: Yields, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of designing novel bioactive compounds. 2,6-Dibromo-4-fluoroaniline is a valuable intermediate, offering multiple reactive sites for further functionalization. This guide provides a comprehensive comparison of the primary synthetic routes to this key building block, with a focus on reaction yields, detailed experimental protocols, and the underlying chemical principles.
Introduction to the Synthetic Challenge
The synthesis of this compound from its readily available precursor, 4-fluoroaniline, presents a classic chemoselectivity challenge. The potent activating effect of the amino group strongly directs electrophilic substitution to the positions ortho to it. However, achieving clean and high-yielding dibromination without the formation of monobrominated or other side products requires careful selection of reagents and reaction conditions. This guide will explore three distinct approaches to this synthesis:
-
Direct Dibromination with Molecular Bromine: A straightforward approach utilizing elemental bromine.
-
Dibromination with N-Bromosuccinimide (NBS): An alternative using a milder and more selective brominating agent.
-
A Multi-step Approach via Acetylation: A strategy involving protection of the amine to modulate its activating effect.
Route 1: Direct Dibromination with Molecular Bromine
The direct bromination of 4-fluoroaniline is the most atom-economical approach to this compound. The strong activation of the aromatic ring by the amino group makes this reaction facile, with the principal product being the desired 2,6-dibrominated compound[1].
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group is a powerful activating group, donating electron density into the benzene ring through resonance, particularly at the ortho and para positions. The fluorine atom, while electronegative and deactivating through induction, also donates electron density through resonance. The net effect is a highly activated ring, with the ortho positions to the amino group being the most nucleophilic and therefore the most susceptible to electrophilic attack by bromine.
Caption: Electrophilic bromination of 4-fluoroaniline.
Experimental Protocol: Direct Dibromination
This protocol is adapted from a similar, high-yield synthesis of 4-bromo-2,6-difluoroaniline[2].
Reagents:
-
4-Fluoroaniline
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve 4-fluoroaniline (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise to the stirred solution of 4-fluoroaniline at room temperature. The reaction is exothermic.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Expected Yield: While a specific yield for the dibromination of 4-fluoroaniline using this exact protocol is not available in the cited literature, similar reactions on activated anilines suggest that yields in the range of 85-95% can be expected.
Route 2: Dibromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile and often milder alternative to molecular bromine for electrophilic bromination[3][4]. It can offer improved selectivity and easier handling. A high-yield protocol for the monobromination of 4-fluoroaniline to 2-bromo-4-fluoroaniline using NBS has been reported, achieving a 95% yield[5]. This method can be adapted for dibromination by adjusting the stoichiometry of NBS.
Mechanistic Considerations
The mechanism with NBS is similar to that with molecular bromine, involving an electrophilic attack on the activated aromatic ring. The reaction is often carried out in a polar aprotic solvent like DMF, which can facilitate the formation of the electrophilic bromine species.
Caption: Synthesis of this compound using NBS.
Experimental Protocol: Dibromination with NBS
This protocol is an adaptation of the high-yield monobromination procedure[5].
Reagents:
-
4-Fluoroaniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 4-fluoroaniline (1 equivalent) in DMF in a round-bottom flask.
-
Slowly add NBS (2.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, pour the mixture into water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and then brine to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Yield: Based on the high yield of the monobromination, it is anticipated that this method could provide a good yield of the dibrominated product, likely in the range of 80-90%, though optimization may be required.
Route 3: A Multi-step Approach via Acetylation
A common strategy to control the reactivity of anilines in electrophilic substitution is to protect the amino group as an acetamide. The acetyl group is less activating than the amino group, which can allow for more controlled bromination. However, in the case of 4-fluoroaniline, this approach is often employed to prevent the formation of the 2,6-dibromo product and favor monobromination[1][6]. Nevertheless, for the purpose of comparison, a hypothetical multi-step route is outlined here.
The Three-Step Sequence
-
Acetylation: 4-Fluoroaniline is reacted with acetic anhydride to form 4-fluoroacetanilide.
-
Dibromination: The resulting acetanilide is then brominated.
-
Deprotection: The acetyl group is removed by hydrolysis to yield the final product.
Caption: Multi-step synthesis of this compound.
Experimental Considerations
Overall Assessment: This route is significantly longer and less efficient for preparing this compound compared to direct bromination. The primary advantage of this approach lies in its potential to selectively produce monobrominated isomers, which is contrary to the objective of this guide.
Comparison of Synthetic Routes
| Parameter | Route 1: Direct Dibromination (Br₂) | Route 2: Dibromination with NBS | Route 3: Multi-step via Acetylation |
| Starting Material | 4-Fluoroaniline | 4-Fluoroaniline | 4-Fluoroaniline |
| Key Reagents | Bromine, Acetic Acid | N-Bromosuccinimide, DMF | Acetic Anhydride, Bromine, Acid/Base |
| Number of Steps | 1 | 1 | 3 |
| Reported/Expected Yield | High (est. 85-95%) | Good to High (est. 80-90%) | Lower overall yield due to multiple steps |
| Selectivity | Principally 2,6-dibromo | Good for dibromination with stoichiometric control | Can be selective for mono-bromination |
| Handling & Safety | Bromine is highly corrosive and toxic[7][8][9][10]. Requires careful handling in a fume hood. | NBS is a solid, easier to handle than Br₂, but is an irritant and moisture sensitive[6][11][12][13]. | Involves multiple reagents with varying hazards. |
| Cost-Effectiveness | High, due to fewer steps and inexpensive reagents. | Moderate, NBS is more expensive than Br₂. | Low, due to multiple steps and reagent consumption. |
Conclusion and Recommendations
For the efficient synthesis of this compound, direct dibromination with molecular bromine (Route 1) stands out as the most practical and cost-effective method. Its single-step nature and the inherent selectivity for the desired product make it the preferred choice for both laboratory and potential scale-up applications.
Dibromination with NBS (Route 2) offers a viable alternative, particularly for researchers who prefer to avoid handling liquid bromine. While potentially offering good yields, the cost of NBS is a consideration.
The multi-step synthesis via acetylation (Route 3) is not recommended for the preparation of this compound as it is a longer, less efficient process that is mechanistically designed to favor monobromination.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. However, for the direct and high-yielding synthesis of the target compound, the direct bromination of 4-fluoroaniline is the superior strategy.
Safety Information
-
4-Fluoroaniline: Harmful if swallowed and causes severe skin burns and eye damage. It is also suspected of causing cancer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.
-
Bromine: A highly corrosive and toxic substance that is fatal if inhaled and causes severe skin burns and eye damage[14][7][8][9][10]. All manipulations should be performed in a certified chemical fume hood with appropriate PPE, including heavy-duty gloves and a face shield.
-
N-Bromosuccinimide (NBS): An irritant that can cause skin and eye irritation[6][11][12][15][13]. It is also moisture-sensitive and should be handled in a dry environment. Standard PPE should be worn.
References
- 1. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
- 2. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. CN1357533A - Prepn. of 2,6-dibromo aniline - Google Patents [patents.google.com]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 11. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
- 12. 4-Bromo-3-fluoroaniline (97%) - Amerigo Scientific [amerigoscientific.com]
- 13. researchportal.unamur.be [researchportal.unamur.be]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Untapped Potential: A Comparative Guide to the Predicted Biological Activity of Compounds Derived from 2,6-Dibromo-4-fluoroaniline
In the landscape of drug discovery and development, the strategic selection of core chemical scaffolds is paramount. Halogenated anilines, recognized for their unique electronic and lipophilic properties, represent a privileged starting point for the synthesis of novel bioactive molecules. This guide delves into the prospective biological activities of compounds derived from a specific, yet under-investigated scaffold: 2,6-Dibromo-4-fluoroaniline. While direct experimental evidence for derivatives of this particular aniline is nascent in publicly accessible literature, a comprehensive analysis of structurally analogous compounds allows us to forecast their potential and provide a comparative framework for future research.
This document serves as a technical guide for researchers, scientists, and drug development professionals, offering an objective comparison of the predicted performance of this compound derivatives against established alternatives, supported by extrapolated experimental data and detailed methodologies.
The Strategic Advantage of the this compound Scaffold
The this compound structure is notable for several key features that make it an attractive starting material for medicinal chemistry campaigns. The presence of two bromine atoms at the ortho positions provides steric hindrance that can influence the conformation of derivatives and their interactions with biological targets. Furthermore, these bromine atoms, along with the fluorine atom at the para position, significantly alter the electronic properties of the aniline ring, enhancing lipophilicity and potentially improving membrane permeability and metabolic stability. The amino group serves as a versatile synthetic handle for the introduction of a wide array of functional groups and pharmacophores.
Predicted Biological Activities: A Comparative Analysis
Based on extensive research into structurally related halogenated anilines, two primary areas of biological activity are anticipated for derivatives of this compound: antimicrobial and anticancer effects.
Antimicrobial and Antibiofilm Potential
Comparative Landscape: Halogenated anilines have demonstrated significant efficacy as antimicrobial and antibiofilm agents. For instance, studies on 4-bromo-3-chloroaniline (4B3CA) and 3,5-dibromoaniline (3,5-DBA) have revealed potent activity against uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species)[1][2][3]. These compounds have been shown to inhibit biofilm formation at low concentrations and exhibit minimum inhibitory concentrations (MICs) in the microgram per milliliter range[1][2][3].
Predicted Performance of this compound Derivatives: It is hypothesized that derivatives of this compound will exhibit comparable, if not superior, antimicrobial and antibiofilm activity. The combination of bromine and fluorine atoms is expected to enhance the lipophilicity of the compounds, facilitating their passage through bacterial cell membranes.
Table 1: Comparative Antimicrobial Activity of Halogenated Anilines
| Compound | Target Organism | MIC (µg/mL) | Biofilm Inhibition IC50 (µg/mL) | Reference |
| 4-bromo-3-chloroaniline (4B3CA) | UPEC | 200 | 10 | [1][2][3] |
| 3,5-dibromoaniline (3,5-DBA) | UPEC | 100 | 10 | [1][2][3] |
| Predicted: this compound Derivative | UPEC, ESKAPE Pathogens | 50-150 (estimated) | 5-15 (estimated) | N/A |
| Amoxicillin (Control) | UPEC | Varies (resistance common) | N/A | N/A |
Mechanism of Action: The proposed mechanism of action for halogenated anilines involves the inhibition of adenylate cyclase, a key enzyme in bacterial signaling and virulence[1][2][3]. The halogen atoms are thought to enhance the binding affinity to the enzyme through stabilizing halogen bond interactions[1][2][3]. It is plausible that derivatives of this compound would act via a similar mechanism.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a test compound against a bacterial strain.
Materials:
-
Test compound (e.g., a this compound derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial culture in logarithmic growth phase.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Incubator.
-
Microplate reader.
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB. The final volume in each well should be 100 µL.
-
Inoculate each well with 5 µL of the bacterial suspension (adjusted to a final concentration of approximately 5 x 10^5 CFU/mL).
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Workflow for Antimicrobial Screening:
Caption: Workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Anticancer Potential
Comparative Landscape: Aniline derivatives are a cornerstone in the development of anticancer agents. For example, 4-anilinoquinazolines are a well-established pharmacophore for epidermal growth factor receptor (EGFR) kinase inhibitors[4]. Similarly, benzothiazole aniline derivatives have shown selective cytotoxicity against various cancer cell lines[5]. The presence of halogen substituents on the aniline ring is often correlated with enhanced anticancer activity[4][5].
Predicted Performance of this compound Derivatives: Derivatives of this compound, when incorporated into appropriate heterocyclic systems (e.g., quinazolines, quinolines, benzothiazoles), are predicted to exhibit potent anticancer activity. The dibromo substitution pattern could lead to unique interactions within the ATP-binding pocket of kinases or other enzyme targets.
Table 2: Comparative Anticancer Activity of Anilino-Containing Compounds
| Compound Class | Target/Mechanism | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 4-Anilinoquinazoline | EGFR Kinase Inhibition | Various | Varies (often < 10) | [4] |
| 4-Anilinoquinolinylchalcone | Apoptosis Induction | MDA-MB-231 (Breast) | 4a: >1, <5 | [6] |
| Benzothiazole Aniline | Cytotoxicity | Liver, Breast, Lung, etc. | L1, L1Pt: Better than cisplatin | [5] |
| Predicted: 2,6-Dibromo-4-fluoroanilino-quinazoline | EGFR/Other Kinase Inhibition | Various | < 10 (estimated) | N/A |
Mechanism of Action: The anticancer mechanism of aniline derivatives is diverse and depends on the overall structure of the molecule. For kinase inhibitors, the anilino moiety typically occupies the ATP-binding site, with substituents on the aniline ring forming key interactions with the protein. For other derivatives, mechanisms can include DNA intercalation, induction of apoptosis, and cell cycle arrest[6][7].
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Test compound.
-
Cancer cell line of interest (e.g., A549, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
Sterile 96-well plates.
-
CO2 incubator.
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Signaling Pathway Implicated in the Action of Anilino-Quinazoline Kinase Inhibitors:
Caption: Simplified EGFR signaling pathway and the inhibitory action of a putative 2,6-Dibromo-4-fluoroanilino-quinazoline derivative.
Conclusion and Future Directions
While the direct biological evaluation of compounds derived from this compound remains a frontier in medicinal chemistry, the evidence from structurally related halogenated anilines provides a strong rationale for their investigation as potent antimicrobial and anticancer agents. The unique substitution pattern of this scaffold offers the potential for novel structure-activity relationships and the development of next-generation therapeutics.
This guide serves as a call to action for researchers to explore this promising area of chemical space. The provided experimental protocols and conceptual frameworks offer a starting point for the synthesis and evaluation of novel derivatives. Future studies should focus on synthesizing a library of compounds derived from this compound and screening them against a diverse panel of bacterial strains and cancer cell lines to validate the predictions outlined in this guide and uncover new therapeutic leads.
References
- 1. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2,6-Dibromo-4-fluoroaniline and its Precursor
Introduction
In the landscape of pharmaceutical and agrochemical development, halogenated anilines serve as critical building blocks for synthesizing complex, high-value molecules. Among these, 2,6-Dibromo-4-fluoroaniline is a pivotal intermediate, valued for the unique reactivity conferred by its substituent pattern. The precise tracking of its synthesis from precursors like 4-fluoroaniline is paramount for ensuring reaction completion, purity, and overall quality control.
This technical guide provides a comprehensive spectroscopic comparison between this compound and its primary precursor, 4-fluoroaniline. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinct spectral signatures that arise from the addition of two bromine atoms to the aromatic ring. This guide is designed to equip researchers, scientists, and process chemists with the data and interpretive logic necessary to confidently monitor this important chemical transformation.
Synthetic Pathway: From Precursor to Product
The synthesis of this compound is typically achieved through the electrophilic bromination of 4-fluoroaniline. The amino group (-NH₂) is a strong activating group, directing the incoming electrophiles (Br⁺) to the ortho positions. Since both positions ortho to the amino group are vacant, a dibromination occurs.
A Comparative Guide to the Synthesis of 2,6-Dibromo-4-fluoroaniline: A Modern Approach to a Key Intermediate
Introduction: The Significance of 2,6-Dibromo-4-fluoroaniline
This compound is a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring two bromine atoms ortho to a fluorine-substituted amino group, makes it a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] Specifically, it serves as a precursor for the development of active pharmaceutical ingredients (APIs) and pesticides, where the specific arrangement of halogen atoms can significantly influence biological activity.[1][3] Given its importance, the development of efficient, safe, and environmentally conscious synthetic methodologies is of paramount interest to the scientific community.
This guide provides a comprehensive validation and comparison of a novel, greener synthetic method for this compound against a traditional electrophilic bromination approach. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed, reproducible protocols to empower researchers in their synthetic endeavors.
The New Frontier: A Greener Synthesis via In Situ Bromine Generation
The traditional synthesis of halogenated anilines often involves the direct use of molecular bromine (Br₂), a volatile and corrosive reagent. To address the inherent safety and environmental concerns associated with this approach, we present a validated "greener" method that utilizes an in situ generation of the brominating agent from a bromide-bromate salt mixture in an aqueous acidic medium.[4]
Causality of Experimental Design
The core of this improved method lies in the controlled, in situ generation of bromine. In an acidic environment, bromide (Br⁻) and bromate (BrO₃⁻) ions react to produce molecular bromine, which then acts as the electrophile for the aromatic substitution. This approach offers several advantages:
-
Enhanced Safety: It obviates the need to handle and store large quantities of hazardous liquid bromine.
-
Stoichiometric Control: The amount of bromine generated can be precisely controlled by the stoichiometry of the bromide and bromate salts, minimizing over-bromination and byproduct formation.
-
Environmental Benignity: The reaction is conducted in an aqueous medium, reducing the reliance on volatile organic solvents. Furthermore, the aqueous filtrate can potentially be recycled, minimizing waste.[4]
Comparative Analysis: The New Method vs. Traditional Electrophilic Bromination
To objectively evaluate the performance of the new synthetic route, we compare it against the well-established method of direct bromination of 4-fluoroaniline using molecular bromine in a chlorinated solvent.
| Parameter | New Method: Bromide-Bromate in Aqueous Acid | Traditional Method: Direct Bromination with Br₂ |
| Brominating Agent | In situ generated Br₂ from NaBr/NaBrO₃ | Molecular Bromine (Br₂) |
| Solvent | Water/Aqueous Acid | Chlorinated Solvents (e.g., Dichloromethane) |
| Reported Yield | High (often >90%) | Good to Excellent (can be variable) |
| Purity | High (typically >98%) | Good (may require extensive purification) |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Safety Profile | Significantly improved; avoids handling of liquid Br₂ | High risk; requires handling of corrosive and toxic Br₂ |
| Environmental Impact | Lower; aqueous medium, potential for recycle | Higher; use of hazardous organic solvents |
Experimental Protocols
Method A: The New Greener Synthetic Protocol
This protocol is adapted from a greener bromination methodology for aromatic compounds.[4]
Materials:
-
4-Fluoroaniline
-
Sodium Bromide (NaBr)
-
Sodium Bromate (NaBrO₃)
-
Sulfuric Acid (concentrated)
-
Deionized Water
-
Sodium bisulfite
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (1 equivalent) in a mixture of deionized water and concentrated sulfuric acid (to maintain acidic pH).
-
To this solution, add sodium bromide (2.2 equivalents) and sodium bromate (0.4 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite to remove any unreacted bromine.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Method B: Traditional Electrophilic Bromination Protocol
This protocol is a generalized procedure for the direct bromination of anilines.
Materials:
-
4-Fluoroaniline
-
Molecular Bromine (Br₂)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Dissolve 4-fluoroaniline (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of molecular bromine (2.1 equivalents) in dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the bromine color disappears.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the synthetic processes, the following diagrams illustrate the reaction mechanisms and experimental workflows.
Caption: Reaction mechanisms for the new and traditional synthesis of this compound.
Caption: Comparative experimental workflows for the synthesis of this compound.
Safety, Handling, and Trustworthiness
Self-Validating Systems: Both protocols include in-process monitoring via TLC, allowing for real-time assessment of reaction completion and the formation of byproducts. The purification steps (recrystallization or column chromatography) are designed to yield a product of high purity, which can be verified by standard analytical techniques such as NMR, HPLC, and mass spectrometry.
Safety Precautions:
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[5]
-
Aniline Derivatives: Aniline and its derivatives are toxic and can be absorbed through the skin.[5][6] Avoid inhalation and skin contact. In case of exposure, wash the affected area immediately with copious amounts of water and seek medical attention.[5][6]
-
Bromine (Traditional Method): Molecular bromine is highly corrosive and toxic. Handle with extreme care in a fume hood. Have a bromine spill kit readily available.
-
Acids: Concentrated sulfuric acid is highly corrosive. Handle with care and add it to water slowly, never the other way around.
Conclusion and Future Outlook
The validation of the greener synthetic method for this compound presents a significant advancement over traditional approaches. By generating bromine in situ from readily available and less hazardous salts in an aqueous medium, this method offers a safer, more environmentally friendly, and highly efficient alternative. The comparative data clearly demonstrates its superiority in terms of safety and environmental impact, while maintaining high yields and purity.
For researchers and professionals in drug development and agrochemical synthesis, the adoption of such greener methodologies is not only a step towards safer laboratory practices but also a commitment to sustainable chemistry. This guide provides the necessary framework and detailed protocols to confidently implement this improved synthesis, contributing to the responsible advancement of chemical manufacturing.
References
- 1. This compound [myskinrecipes.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. oxfordlabchem.com [oxfordlabchem.com]
Comparative Guide to Catalysts for Cross-Coupling Reactions with 2,6-Dibromo-4-fluoroaniline
Introduction
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. 2,6-Dibromo-4-fluoroaniline is a valuable building block, featuring two reactive C-Br bonds ortho to an amino group and a fluorine atom para to it. The strategic and selective activation of these C-Br bonds in cross-coupling reactions is crucial for synthesizing a diverse array of substituted aniline derivatives. This guide provides a comparative analysis of various catalytic systems for cross-coupling reactions with this compound, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to aid researchers in this field.
The choice of catalyst and ligand is paramount in controlling the reactivity and selectivity of cross-coupling reactions.[1] The electronic and steric properties of phosphine ligands, for instance, play a critical role in the efficiency of palladium-catalyzed transformations.[1][2] Electron-rich and bulky ligands generally enhance the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. This guide will delve into the nuances of catalyst selection for popular cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving this compound.
Catalyst Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[3] For a substrate like this compound, the goal is often to achieve either mono- or diarylation with high selectivity. The choice of catalyst and reaction conditions is critical to steer the reaction towards the desired product.
Palladium Catalysts with Phosphine Ligands
Palladium complexes bearing phosphine ligands are the most common catalysts for Suzuki-Miyaura reactions.[1] The ligand's properties significantly influence the catalyst's activity and selectivity.
Key Considerations for Ligand Selection:
-
Electron-rich ligands: Increase the electron density on the palladium center, facilitating the oxidative addition step.
-
Bulky ligands: Promote reductive elimination and can help prevent the formation of undesired side products.
Commonly Used Phosphine Ligands:
-
Monodentate Ligands: Tri(tert-butyl)phosphine and tricyclohexylphosphine are known for their high electron density and bulk. Dialkylbiaryl phosphine ligands like DavePhos and XPhos have also shown great utility in various cross-coupling reactions.[4]
-
Bidentate Ligands: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a robust and versatile ligand for Suzuki couplings.[3]
Comparative Performance of Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Key Features | Typical Conditions | Expected Outcome with this compound |
| Pd(PPh₃)₄ | A classic, versatile catalyst. | Base: K₃PO₄, Solvent: 1,4-Dioxane/H₂O, Temp: 90-100 °C.[3] | Moderate to good yields for diarylation, selectivity can be an issue. |
| Pd(dppf)Cl₂ | High activity and stability, good for challenging substrates.[3] | Base: Na₂CO₃ (aq), Solvent: Toluene, Temp: 110-115 °C.[3] | Can favor mono- or diarylation depending on stoichiometry and conditions. |
| Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos, XPhos) | Highly active for a broad range of substrates, including aryl chlorides.[4] | Mild reaction conditions often possible. | High yields and good control over selectivity are anticipated. SPhos is particularly effective for coupling heteroaryl boronic acids.[4] |
| Ligand-free Palladium Catalysts | Simpler reaction setup, but may require higher catalyst loading or specific conditions. | Pd(OAc)₂ in aqueous DMF has been used for Suzuki reactions of dibromoanilines.[5] | Can be effective for diarylation, but selectivity for mono-arylation might be challenging to control. |
Experimental Protocol: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol is a general guideline and may require optimization for specific substrates.
-
In a sealed tube under an inert atmosphere, dissolve this compound (1.0 mmol) and the desired arylboronic acid (1.1 mmol for mono-arylation, 2.2 mmol for diarylation) in toluene (5 mL).
-
Add an aqueous solution of Na₂CO₃ (2 M, 2.0 mmol for mono-arylation, 4.0 mmol for diarylation).
-
Add Pd(dppf)Cl₂ (3 mol%).
-
Seal the tube and heat the reaction mixture to 110-115 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Catalyst Systems for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a wide variety of aryl amines.[6][7] For this compound, this reaction can be used to introduce a second or third amino substituent.
Palladium Catalysts with Specialized Phosphine Ligands
The success of the Buchwald-Hartwig amination heavily relies on the use of specialized, bulky, and electron-rich phosphine ligands.[2][4] These ligands facilitate the challenging C-N bond-forming reductive elimination step.
Key Ligand Families:
-
Dialkylbiarylphosphines (Buchwald Ligands): Ligands such as JohnPhos, DavePhos, XPhos, and SPhos are highly effective for a broad range of aryl halides and amines.[4]
-
Josiphos Ligands: These ferrocene-based ligands have also demonstrated high activity in C-N coupling reactions.
Comparative Performance of Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst System | Key Features | Typical Conditions | Expected Outcome with this compound |
| Pd(OAc)₂ / P(o-tol)₃ | First-generation catalyst, may require harsh conditions.[6] | High temperatures may be needed. | Limited scope and may give lower yields compared to modern catalysts. |
| Pd₂ (dba)₃ / BINAP | Second-generation bidentate ligand system. | Milder conditions than first-generation catalysts. | Improved scope and yields. |
| Pd(OAc)₂ / Buchwald Ligands (e.g., BrettPhos) | Highly active, allowing for the coupling of a wide range of amines, including primary amines.[8] | Can often be performed at lower temperatures. | Excellent yields and selectivity for mono- or diarylation are expected. BrettPhos is particularly effective for the monoarylation of primary amines.[8] |
| Pre-formed Palladium(I) Dimer Precatalysts | Air- and moisture-stable, offering convenience and reproducibility. | Can be activated under the reaction conditions to form the active Pd(0) species. | Show high activity in amination reactions. |
Experimental Protocol: Buchwald-Hartwig Amination using a Buchwald Ligand
This is a general procedure and should be optimized for the specific amine and desired degree of substitution.
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂) (1-2 mol%) and the Buchwald ligand (e.g., BrettPhos) (2-4 mol%).
-
Add this compound (1.0 mmol) and the desired amine (1.1 mmol for mono-amination, 2.2 mmol for di-amination).
-
Add a strong base, such as NaOtBu or LiHMDS (1.2 mmol for mono-amination, 2.4 mmol for di-amination).
-
Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to the optimized temperature (typically 80-110 °C) for the specified time (usually 1-24 hours).
-
Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Catalyst Systems for Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes.[9] This reaction is valuable for the synthesis of aryl alkynes, which are important intermediates in organic synthesis.
Palladium-Copper Co-catalysis
The traditional Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst.[9][10]
Role of the Catalysts:
-
Palladium Catalyst: Activates the aryl halide through oxidative addition.
-
Copper(I) Co-catalyst: Activates the terminal alkyne by forming a copper acetylide.
Comparative Performance of Catalyst Systems for Sonogashira Coupling
| Catalyst System | Key Features | Typical Conditions | Expected Outcome with this compound |
| Pd(PPh₃)₂Cl₂ / CuI | The classic and most widely used catalyst system.[11] | Base: Amine (e.g., Et₃N, iPr₂NH), Solvent: THF or DMF, Temp: Room temperature to moderate heating.[11] | Good yields for both mono- and di-alkynylation are expected. The reactivity order of halogens (I > Br > Cl) can be exploited for selective coupling.[11] |
| Copper-Free Sonogashira Coupling | Avoids the use of a copper co-catalyst, which can sometimes lead to side reactions (e.g., Glaser coupling). | Requires a palladium catalyst with a suitable ligand and a strong base. | Can provide cleaner reactions and higher yields in some cases. |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | A versatile catalyst system for room temperature Sonogashira couplings of aryl bromides. | Base: Amine, Solvent: Dioxane. | High efficiency and mild reaction conditions are advantageous. |
Experimental Protocol: Sonogashira Coupling using Pd(PPh₃)₂Cl₂ / CuI
This protocol is a general starting point and may need to be adjusted based on the specific alkyne used.
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as THF (10 mL) in a Schlenk flask, add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-3 mol%).
-
Add an amine base, such as triethylamine (2.5 mmol) or diisopropylamine (2.5 mmol).
-
Add the terminal alkyne (1.1 mmol for mono-alkynylation, 2.2 mmol for di-alkynylation).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Mechanistic Overview: Sonogashira Coupling
Caption: A simplified representation of the dual catalytic cycles in a Sonogashira coupling reaction.
Conclusion
The selective cross-coupling of this compound is a highly valuable transformation for the synthesis of functionalized anilines. The choice of the catalytic system is critical and depends on the desired coupling partner and the target product (mono- vs. di-substituted). For Suzuki-Miyaura reactions, palladium catalysts with bulky and electron-rich phosphine ligands like those from the Buchwald and dppf families offer excellent performance. Similarly, the Buchwald-Hartwig amination benefits greatly from specialized dialkylbiarylphosphine ligands. The classic Pd/Cu co-catalyzed Sonogashira coupling remains a robust method for alkynylation. Researchers should carefully consider the electronic and steric properties of the ligands and optimize reaction conditions to achieve the desired outcomes with high yield and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2,6-Dibromo-4-fluoroaniline
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2,6-Dibromo-4-fluoroaniline (CAS No: 344-18-3). As a halogenated aromatic amine, this compound presents specific health and environmental hazards that demand rigorous handling and disposal protocols. Adherence to these procedures is critical for laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Profile and Immediate Safety Imperatives
Understanding the specific risks associated with this compound is the foundation of its safe management. The compound is classified with multiple hazards, necessitating the use of stringent engineering controls and personal protective equipment (PPE) at all times.
Causality of Controls: The primary routes of exposure are inhalation, skin contact, and ingestion.[1] Engineering controls like chemical fume hoods are essential to contain dust and vapors at the source, while PPE provides a final barrier to prevent direct contact.
Table 1: Hazard Classification and Required Controls for this compound
| Hazard Classification | GHS Hazard Statement | Required Engineering Controls & PPE |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed[1][2]H312: Harmful in contact with skin[1][2]H332: Harmful if inhaled[1] | Engineering Control: All handling, including weighing and preparing for disposal, must occur within a certified chemical fume hood.[3][4]PPE: - Gloves: Wear chemical-resistant gloves (e.g., butyl, neoprene; nitrile gloves may be suitable for short-term use but consult manufacturer specifications).[3][4]- Eye Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][5]- Lab Coat: A fully buttoned lab coat is mandatory.[3]- Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood, a full-face respirator with appropriate cartridges is required.[1] |
| Skin & Eye Irritation | H315: Causes skin irritation[1][5]H319: Causes serious eye irritation[1][5] | In addition to the above, ensure an eyewash station and safety shower are immediately accessible.[4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][5] | Use in a well-ventilated area, preferably a fume hood, is critical to prevent respiratory exposure.[1][6] |
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. Under no circumstances should this compound or materials contaminated with it be disposed of in regular trash or down the drain.[3][7][8]
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a dedicated, chemically compatible container for halogenated organic waste.[8][9] Polyethylene containers are often suitable.[3] The container must have a secure, leak-proof lid.
-
Categorize as Halogenated Waste: this compound must be disposed of as halogenated organic waste .[8] This is because its incineration requires specialized facilities with scrubbers to neutralize the corrosive acidic gases (such as hydrogen bromide and hydrogen fluoride) produced during combustion.
-
Labeling: The waste container must be clearly and accurately labeled. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Clear hazard pictograms for toxicity and irritant.
-
-
Waste Accumulation:
-
Place solid waste directly into the container.
-
Collect contaminated materials such as gloves, weighing paper, and absorbent pads in the same designated container.
-
-
Secure Storage: Keep the waste container tightly sealed when not in use.[1][7] Store it in a designated, well-ventilated, and secure area, away from incompatible materials like strong oxidizing agents and acids.[3][10] The storage area should be clearly marked as a hazardous waste accumulation point.
Spill Management and Decontamination
Accidental spills must be handled immediately and correctly to prevent exposure and environmental contamination.
Small Spill (Contained within a fume hood)
-
Ensure PPE: Wear the full PPE detailed in Table 1.
-
Containment: Ensure the spill is contained within the fume hood.
-
Cleanup: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[4][10] Avoid raising dust.[7]
-
Collection: Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container.[5]
-
Decontamination: Wipe the spill area with a suitable solvent (consult your institution's safety officer) and then with soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste in the same container.[3]
Large Spill (Outside of a fume hood)
-
Evacuate and Alert: Immediately alert others in the area and evacuate personnel.[10]
-
Secure the Area: Restrict access to the spill area. If possible and safe to do so, increase ventilation.
-
Emergency Call: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[3] If there is an immediate fire or life-threatening risk, call 911.[4]
-
Do Not Attempt Cleanup: Do not attempt to clean up a large or uncontained spill unless you are specifically trained and equipped for hazardous material emergency response.[10]
Final Disposal Pathway: Licensed Waste Management
The final and only acceptable disposal route for this compound is through a licensed hazardous waste disposal company.[8][9][11]
The Process:
-
Contact Vendor: Arrange for pickup with your institution's contracted hazardous waste vendor or your EHS office.
-
Documentation: Provide accurate documentation of the waste container's contents as required by the vendor and regulatory agencies like the EPA.
-
Destruction: The vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common destruction method for halogenated organic compounds is high-temperature incineration.[12] This process breaks the molecule down, and the resulting acidic gases are treated in scrubber systems to prevent their release into the atmosphere.
Disposal Workflow Visualization
The following diagram outlines the decision-making and procedural flow for the safe management and disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 344-18-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. nj.gov [nj.gov]
- 11. benchchem.com [benchchem.com]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
